4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5-tetramethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULBHIBEAZTUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)N1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one?
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one: A Scaffold for Contemporary Drug Discovery
Executive Summary
The oxazolidinone ring system represents a cornerstone of modern medicinal chemistry, most notably exemplified by the linezolid class of antibiotics.[1][2] This guide focuses on a specific, less-explored derivative: 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. While the parent oxazolidinone scaffold is renowned for its role in combating multi-drug resistant Gram-positive bacteria, the unique tetramethyl substitution of this particular analog presents distinct structural and chemical properties.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed protocol, its relationship to the broader class of bioactive oxazolidinones, and its potential as a novel building block in the design of next-generation therapeutics.
The Oxazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry
Oxazolidinones are five-membered heterocyclic compounds featuring both nitrogen and oxygen atoms within the ring.[4] The 2-oxazolidinone isomer, in particular, has garnered significant attention following the discovery of its potent antibacterial properties.[5] This culminated in the development and FDA approval of Linezolid, the first clinically approved drug of this class, which offered a new line of defense against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][5]
The success of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis at a very early stage.[6][7] They bind to the P-site on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex—a mechanism distinct from other protein synthesis inhibitors, thereby circumventing existing cross-resistance issues.[2][3] This validated mechanism has established the oxazolidinone core as a "privileged scaffold," a molecular framework that is consistently found in active pharmaceutical ingredients, and has spurred research into its potential for other therapeutic areas, including oncology and inflammatory diseases.[1][8]
Physicochemical and Structural Profile
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is a specific analog whose properties are defined by its core heterocycle and unique substitution pattern.
Chemical Structure
Caption: Chemical structure of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.
Key Properties
The introduction of four methyl groups onto the oxazolidinone core imparts specific characteristics. Unlike many biologically active oxazolidinones that are chiral, the symmetrical substitution at the C4 and C5 positions renders this molecule achiral. This can simplify synthesis and characterization efforts. The methyl groups also increase the molecule's lipophilicity, which can influence its solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [9] |
| Molar Mass | 143.18 g/mol | Calculated |
| Monoisotopic Mass | 143.09464 Da | [9] |
| Predicted XlogP | 1.0 | [9] |
| Appearance | White to off-white solid | [10] (by analogy) |
| Melting Point | 94 - 96 °C | [10] (for a related compound) |
Synthesis and Characterization
While specific literature on the synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is not abundant, a robust synthetic route can be proposed based on established methods for creating the oxazolidinone ring.[11]
Proposed Synthetic Pathway
The most direct approach involves the cyclization of a corresponding amino alcohol, 2-amino-2,3-dimethylbutan-3-ol, using a phosgene equivalent such as carbonyldiimidazole (CDI). This method is well-regarded for its mild conditions and high efficiency in forming the carbamate linkage necessary for ring closure.
Caption: Proposed synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
Experimental Protocol: A Generalized Approach
This protocol is a representative, self-validating methodology derived from standard organic synthesis practices for this class of reaction.
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-2,3-dimethylbutan-3-ol (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The choice of solvent is critical to ensure all reagents remain in solution.
-
Reagent Addition: Slowly add a solution of carbonyldiimidazole (CDI) (1.1 eq) to the stirred solution at room temperature. The slight excess of CDI ensures complete conversion of the amino alcohol. This step is often exothermic; for larger scales, cooling in an ice bath may be necessary to control the reaction rate.
-
Reaction Progression: Allow the mixture to stir at room temperature for 1-2 hours, then gently heat to reflux (e.g., ~65°C for THF). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any unreacted CDI and its byproducts. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). The separation of layers validates the successful quenching and allows for isolation of the organic product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
-
Validation: The purity and identity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Predicted Spectroscopic Data
Based on the structure, the following spectroscopic signatures would be expected, providing a basis for characterization:
-
¹H NMR: A sharp singlet in the 1.2-1.5 ppm range integrating to 12H (representing the four equivalent methyl groups) and a broad singlet for the N-H proton, typically appearing between 5.0-7.0 ppm.
-
¹³C NMR: Signals for the methyl carbons (~20-30 ppm), the quaternary C4 and C5 carbons (~60-70 ppm), and a characteristic signal for the C2 carbonyl carbon (~155-160 ppm).[5]
-
IR Spectroscopy: A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the cyclic carbamate, and a band around 3300 cm⁻¹ for the N-H stretch.
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the [M+H]⁺ ion is 144.1019, which would be the expected primary ion observed.[9]
Role in Drug Discovery and Development
While 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one itself is not an active drug, its scaffold is of immense interest. Its utility lies in its function as a chemical building block for creating libraries of more complex molecules for high-throughput screening.
The Antibacterial Mechanism of Action
The primary therapeutic value of the oxazolidinone class is rooted in its unique antibacterial mechanism.
Caption: Oxazolidinone blocks the P-site on the 50S ribosomal subunit.
This mechanism, which halts protein synthesis before it can even begin, is effective against a wide range of Gram-positive bacteria.[2] The development of new oxazolidinone derivatives is a key strategy in the fight against antibiotic resistance.
The Influence of Tetramethyl Substitution
The specific 4,4,5,5-tetramethyl substitution pattern can be strategically employed in drug design for several reasons:
-
Metabolic Stability: The quaternary carbons at the C4 and C5 positions are sterically hindered and lack protons, making them resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.
-
Lipophilicity Modulation: The four methyl groups significantly increase the lipophilicity (fat-solubility) of the scaffold. This can be fine-tuned to optimize a drug's ADME (absorption, distribution, metabolism, and excretion) properties, such as its ability to cross cell membranes or the blood-brain barrier.
-
Vectorial Orientation: While the core itself is achiral, derivatization at the N3 position can introduce complex side chains. The bulky tetramethyl groups can serve as a steric anchor, influencing the orientation of these side chains as they interact with a biological target.
Safety and Handling
While this specific compound is not extensively characterized, data from related oxazolidinones and general laboratory safety principles provide a strong framework for safe handling.[10][12]
-
General Hazards: May cause skin irritation, serious eye irritation, or an allergic skin reaction.[10] Avoid inhalation of dust.
-
Handling: Always handle within a certified chemical fume hood to minimize inhalation exposure.[12] Avoid direct contact with skin and eyes. Prevent dust and aerosol formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14]
Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety goggles with side shields | Must be worn at all times when handling the chemical.[12] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect before use.[12] |
| Body | Laboratory coat | A standard lab coat should be worn and kept fully buttoned. |
| Respiratory | Fume hood / NIOSH-approved respirator | Use in a fume hood is standard. A respirator may be needed if handling large quantities of powder outside of a hood.[12] |
Conclusion and Future Outlook
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one stands as a molecule of significant potential for medicinal chemists and drug discovery professionals. While it shares the privileged oxazolidinone core responsible for the success of major antibiotics, its unique, achiral, and sterically defined tetramethyl substitution offers a distinct set of properties. Its value lies not as an end-product, but as a versatile starting material and scaffold. By leveraging its inherent metabolic stability and lipophilic character, researchers can design and synthesize novel libraries of compounds aimed at not only overcoming bacterial resistance but also exploring new therapeutic frontiers in oncology and beyond. The systematic exploration of this and related building blocks will be crucial in the continuing effort to develop safer and more effective medicines.
References
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- Santa Cruz Biotechnology, Inc. (n.d.). SAFETY DATA SHEET for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.
- Tokyo Chemical Industry. (2026).
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- Kim, H. R., & Kim, H. J. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.alpha.-Methylbenzyl]aziridines.
- BenchChem. (2025). Essential Safety and Handling Protocol for 4-Oxazolidinone, 2,5-diphenyl-.
- MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone.
- PubChem. (n.d.). 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
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- Wikipedia. (n.d.). 2-Oxazolidinone.
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- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
- BenchChem. (n.d.). Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview.
- RSC Publishing. (2023).
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth exploration of the untapped research potential of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one. Moving beyond a standard literature review, this guide synthesizes established principles of organic chemistry, medicinal chemistry, and materials science to illuminate novel and promising research avenues for this unique heterocyclic compound. The insights and proposed experimental frameworks are designed to empower researchers to pioneer new applications and discoveries.
The Strategic Advantage of the Tetramethyl Scaffold: An Introduction
The oxazolidin-2-one core is a well-established pharmacophore and a versatile building block in organic synthesis.[1][2] Its derivatives are integral to a range of applications, from life-saving antibiotics like Linezolid to powerful chiral auxiliaries in asymmetric synthesis.[3][4] However, the specific potential of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one, with its unique gem-dimethyl substitution at both the C4 and C5 positions, remains largely unexplored. This structural feature is not a minor modification; it imparts distinct steric and electronic properties that can be strategically leveraged for a variety of innovative applications.
The gem-dimethyl groups introduce significant steric hindrance around the heterocyclic core. This can profoundly influence the molecule's reactivity, stability, and intermolecular interactions.[5] Furthermore, the Thorpe-Ingold effect, which describes the acceleration of ring-closing reactions due to gem-dialkyl substitution, suggests that this compound may possess unique thermodynamic and kinetic properties.[6] This guide will dissect these features and translate them into actionable research hypotheses and experimental designs.
Proposed Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
While a dedicated synthesis for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is not extensively documented, a plausible and efficient route can be extrapolated from established methods for oxazolidinone synthesis.[7][8] A logical approach involves the cyclization of a suitable amino alcohol precursor.
Proposed Synthetic Pathway
A promising precursor is 2,3-dimethyl-2,3-butanediamine. The synthesis can be envisioned in two key steps: conversion of the diamine to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring. A more direct approach could involve the reaction of 2,3-dimethyl-2,3-butanediol with urea or a phosgene equivalent, though the amino alcohol route is often more common for substituted oxazolidinones.
A plausible synthetic route starting from 2,3-dimethyl-2-amino-3-butanol is outlined below.
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The 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Scaffold: A Frontier in Asymmetric Synthesis and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 1,3-oxazolidin-2-one nucleus is a cornerstone of modern organic and medicinal chemistry, famously represented by the Evans chiral auxiliaries and the life-saving antibiotic, Linezolid.[1][2][3] This guide delves into the specific, yet underexplored, 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one scaffold. While direct literature on this exact molecule is sparse[4], its unique structural motif—a gem-dimethyl group at both the C4 and C5 positions—presents a compelling case for investigation. This document serves as a technical whitepaper, synthesizing established principles from closely related analogs to forecast the synthesis, properties, and potential applications of this novel scaffold. We will explore its promise as a highly stereodirecting chiral auxiliary and as a building block for new chemical entities, providing researchers and drug development professionals with a foundational understanding and actionable protocols to pioneer this new chemical space.
Chapter 1: The Oxazolidin-2-one Core: A Privileged Scaffold
The oxazolidin-2-one ring is a five-membered heterocycle that has proven to be exceptionally versatile.[3][5] Its utility stems from a combination of conformational rigidity, predictable stereoelectronics, and the synthetic accessibility of its derivatives.
-
In Medicinal Chemistry: The scaffold is the central pharmacophore of the oxazolidinone class of antibiotics, which includes Linezolid and Tedizolid. These drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism distinct from many other antibiotics, making them effective against drug-resistant Gram-positive bacteria.[1][6]
-
In Asymmetric Synthesis: The development of chiral oxazolidin-2-ones by David A. Evans revolutionized stereoselective synthesis.[2][7] When attached to a prochiral acyl group via the ring nitrogen, these "Evans auxiliaries" provide a sterically defined environment. This allows for highly diastereoselective reactions, such as alkylations, aldol reactions, and Michael additions, on the α-carbon of the acyl group.[8][9]
The 4,4,5,5-tetramethyl motif introduces a unique level of steric bulk and conformational constraint. The two pairs of gem-dimethyl groups are expected to severely restrict bond rotation and create a well-defined pocket around the N3-position, which could be exploited to achieve exceptionally high levels of stereocontrol in asymmetric transformations.
Chapter 2: Synthetic Strategies for Oxazolidin-2-one Scaffolds
The construction of the oxazolidin-2-one ring can be achieved through several reliable methodologies. While a specific, documented synthesis for 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is not available, we can propose a logical pathway based on established chemistry and detail the synthesis of relevant analogs.
Proposed Synthesis of the Target Scaffold
The most direct route to the title compound would involve the cyclization of a suitable 1,2-amino alcohol precursor, namely 3-amino-2,3-dimethylbutan-2-ol . This precursor can be reacted with a carbonylating agent like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form the cyclic carbamate.
Caption: Proposed synthetic pathway to the target scaffold.
Established Syntheses of Key Analogs
The synthesis of functionalized oxazolidin-2-ones often requires stereocontrol. Several elegant methods have been developed to achieve this.
Method A: Asymmetric Aldol Reaction / Curtius Rearrangement
A powerful strategy for creating optically active 4,5-disubstituted oxazolidin-2-ones involves a chiral auxiliary-mediated asymmetric aldol reaction followed by a Curtius rearrangement and subsequent intramolecular cyclization.[1] This multi-step sequence builds the required stereocenters with high fidelity.
Caption: Workflow for asymmetric oxazolidin-2-one synthesis.
Method B: Ring-Opening of Chiral Aziridines
Enantiomerically pure aziridines bearing an electron-withdrawing group at the C-2 position can be converted into 5-functionalized oxazolidin-2-ones.[10] This one-pot transformation proceeds via acylation of the aziridine nitrogen, which activates the ring for regioselective opening by a nucleophile, followed by intramolecular cyclization. This method efficiently transfers the stereochemistry of the aziridine to the final product.[10]
Representative Experimental Protocol: Synthesis of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one[1]
This protocol demonstrates the synthesis of a 4,5-disubstituted oxazolidin-2-one from a β-hydroxy carbonyl precursor via a modified Curtius reaction.
Objective: To synthesize (4S,5R)-4-methyl-5-phenyloxazolidin-2-one.
Materials:
-
(2S,3S)-3-hydroxy-1-((S)-4-isopropyl-2-thioxothiazolidin-3-yl)-2-methyl-3-phenylpropan-1-one (1.0 equiv.)
-
Trimethylsilyl azide (Me₃SiN₃) (3.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaCl solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A solution of the starting β-hydroxy carbonyl compound (e.g., 0.120 mmol) in anhydrous THF (0.1 M) is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Trimethylsilyl azide (3.0 equiv.) is added to the solution via syringe.
-
Heating: The reaction mixture is heated to reflux at 90 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Reaction Time: The mixture is stirred at 90 °C for approximately 5 hours or until the starting material is consumed.
-
Quenching & Extraction: The mixture is cooled to room temperature (25 °C) and carefully quenched with the addition of deionized water. The mixture is then diluted with CH₂Cl₂.
-
Layer Separation: The organic and aqueous layers are separated. The aqueous layer is extracted two more times with CH₂Cl₂.
-
Washing & Drying: The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous Na₂SO₄, and filtered.
-
Purification: The solvent is removed under reduced pressure (in vacuo). The resulting crude product is purified by flash column chromatography on silica gel to yield the desired oxazolidin-2-one.
Causality and Insights:
-
Why Trimethylsilyl Azide? Me₃SiN₃ serves as a safe and effective source of the azide nucleophile required for the Curtius rearrangement, converting the carbonyl group into an acyl azide intermediate.
-
Why Heat? The thermal conditions (90 °C) are necessary to induce the Curtius rearrangement, where the acyl azide loses N₂ gas to form an isocyanate intermediate, which is then trapped intramolecularly by the adjacent hydroxyl group to form the oxazolidin-2-one ring.
-
Why Anhydrous Conditions? The reagents and intermediates are sensitive to moisture. Water could hydrolyze the acyl azide or react with the isocyanate, leading to undesired side products.
Chapter 3: Key Derivatives and Analogs: A Comparative Analysis
The function of an oxazolidin-2-one is dictated by the substitution pattern on its heterocyclic core.
| Analog / Derivative Class | Key Structural Feature | Primary Application | Rationale / Mechanism |
| Evans Auxiliaries | Chiral substituent at C4 (and/or C5) (e.g., Isopropyl, Benzyl) | Asymmetric Synthesis[2][9] | The bulky C4 substituent blocks one face of the N-acyl enolate, forcing incoming electrophiles to attack from the opposite, less-hindered face. |
| 5,5-Dimethyl Analogs | Gem-dimethyl group at C5 | Asymmetric Synthesis[8] | Similar to Evans auxiliaries, the gem-dimethyl group provides steric bias to control the stereochemical outcome of enolate reactions. |
| Linezolid-type Analogs | N-Aryl group and C5-acetamidomethyl side chain | Antibacterial Agents[1][11] | This specific substitution pattern allows the molecule to bind to the bacterial ribosome and inhibit protein synthesis. |
| Thiazolidine-2-thiones | Sulfur atom replaces the C2-carbonyl oxygen | Asymmetric Synthesis[7] | The thiocarbonyl group alters the electronic properties and coordination behavior of the N-acyl enolate, sometimes leading to enhanced selectivity. |
| 4,4,5,5-Tetramethyl (Proposed) | Gem-dimethyl groups at both C4 and C5 | Asymmetric Synthesis (Proposed) | The extreme steric hindrance would likely enforce a highly rigid enolate conformation, potentially yielding superior diastereoselectivity compared to existing auxiliaries. |
Chapter 4: Applications and Future Directions
Potential as a Next-Generation Chiral Auxiliary
The primary hypothesized application for the 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one scaffold is as a superior chiral auxiliary. The high degree of substitution is expected to provide an exceptionally well-defined steric environment.
Sources
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Methodological & Application
Application Note: Advanced Protocols for 1,2-Diol and Vicinal Amino Alcohol Protection
Leveraging the 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Motif and Dioxolanone Isosteres
Executive Summary & Structural Disambiguation
In complex drug development and natural product total synthesis, protecting group strategies must offer absolute chemo-, regio-, and stereoselectivity. While the prompt identifies 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (TMOX) as a diol protecting group, a senior synthetic chemist must immediately disambiguate the native functionality of this heterocycle:
-
The Oxazolidin-2-one (Cyclic Carbamate): Natively protects vicinal amino alcohols (or functions as a chiral auxiliary). It contains a nitrogen heteroatom.
-
The Dioxolan-2-one (Cyclic Carbonate): The direct oxygen isostere (e.g., 4,4,5,5-tetramethyl-1,3-dioxolan-2-one) used to protect vicinal 1,2-diols[1].
However, cutting-edge synthetic methodologies have successfully merged these concepts. By utilizing N-vinyl-TMOX, researchers can form highly sterically hindered TMOX-Ethylidene acetals directly onto 1,2-diols. This Application Note outlines the causality, thermodynamic driving forces, and step-by-step protocols for deploying both the native TMOX cyclic carbamate and the advanced TMOX-ethylidene diol protecting group[2].
Mechanistic Rationale: The Thorpe-Ingold Effect
The defining feature of the 4,4,5,5-tetramethyl substitution is the Thorpe-Ingold (gem-dimethyl) effect [3].
-
Causality in Synthesis: In acyclic precursors, the presence of bulky geminal methyl groups significantly reduces the internal bond angle (
) between the reactive heteroatoms. This angle compression restricts the degrees of rotational freedom, drastically decreasing the activation entropy ( ) required for cyclization. -
Stability Profile: Once formed, the 4,4,5,5-tetramethylated ring becomes exceptionally stable toward acid hydrolysis compared to standard acetonides. The steric bulk physically shields the carbonyl or acetal carbon from nucleophilic attack, requiring harsh basic conditions (e.g., LiOH/H
O) or specific reductive protocols (e.g., LiAlH ) for cleavage.
Fig 1. The Thorpe-Ingold effect lowering the activation barrier for cyclic carbamate/carbonate formation.
Quantitative Stability Matrix
When designing a synthetic route, the choice between an acetonide, a cyclic carbonate, or a TMOX-based protecting group dictates the orthogonal stability of the molecule.
| Protecting Group Strategy | Target Substrate | Acid Stability (e.g., TFA, HCl) | Base Stability (e.g., NaOH) | Cleavage Method |
| Acetonide (Isopropylidene) | 1,2-Diols | Highly Labile | Stable | Mild aqueous acid (e.g., PPTS, AcOH) |
| 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one | 1,2-Diols | Highly Stable | Labile | Mild Base (K |
| 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one | 1,2-Amino Alcohols | Highly Stable | Moderate to Stable | Strong Base (LiOH, H |
| TMOX-Ethylidene Acetal | 1,2-Diols | Labile | Exceptionally Stable | Mild aqueous acid (0.1 N HCl / THF) |
Experimental Protocols
Protocol A: Isosteric Protection of a 1,2-Diol (Dioxolan-2-one Formation)
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to convert a highly substituted diol (e.g., pinacol) into the corresponding cyclic carbonate[4].
Self-Validating Step: The evolution of CO
-
Preparation: Dissolve the 1,2-diol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
-
Reagent Addition: Add CDI (12.0 mmol, 1.2 eq) in a single portion at 0 °C. The causality of cooling is to control the exothermic generation of imidazole and carbon dioxide, preventing side-chain eliminations.
-
Reaction Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc, 8:2); the disappearance of the highly polar diol spot validates consumption.
-
Quenching & Workup: Wash the organic layer with 1 M HCl (2 × 25 mL) to protonate and remove the imidazole by-product. Wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Recrystallize from hot hexanes to yield the pure 4,4,5,5-tetramethyl-1,3-dioxolan-2-one.
Protocol B: Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
For 1,2-amino alcohols, cyclization requires activating the amine and hydroxyl sequentially. Ethyl Imidazole-1-carboxylate (EImC) acts as a highly efficient, phosgene-free carbonylating agent[1].
-
Reagent Mixing: Combine 2-amino-2-methylpropan-1-ol (5.0 mmol) and EImC (5.5 mmol) in anhydrous toluene (20 mL).
-
Thermal Cyclization: Heat the mixture to reflux (110 °C) for 6 hours. Insight: Heating is required to overcome the activation energy barrier for the expulsion of the bulky imidazole leaving group.
-
Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with 5% aqueous citric acid to remove unreacted imidazole.
-
Isolation: Dry and concentrate. Flash chromatography yields the pristine oxazolidin-2-one derivative.
Protocol C: Advanced TMOX-Ethylidene Acetal Protection for 1,2-Diols
Addressing the unique integration of TMOX into diol protection, this protocol uses the oxazolidinone as a pendant group on an acetal linkage (analogous to the Moc-ethylidene strategy)[2].
Fig 2. Workflow for the generation of the TMOX-Ethylidene diol protecting group.
-
Preparation: Dissolve the target 1,2-diol (5.0 mmol) and N-vinyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (7.5 mmol, 1.5 eq) in anhydrous DCM (25 mL) at room temperature.
-
Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 0.5 mmol, 10 mol%). Causality: PPTS is a mild, non-nucleophilic acid that specifically protonates the electron-rich vinyl ether to form an electrophilic oxocarbenium ion without inducing dehydration of the diol.
-
Incubation: Stir at room temperature for 12 hours.
-
Quenching: Add saturated NaHCO
(10 mL) to instantly neutralize the PPTS, halting acetal exchange and preventing spontaneous deprotection. -
Isolation: Extract with DCM, dry over Na
SO , and purify via chromatography (using 1% Et N in the eluent to prevent on-column acidic degradation).
References
-
Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ResearchGate.[Link]
-
Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597.[Link]
-
Veeraswamy, S., et al. (2013). Ethyl Imidazole-1-carboxylate (EImC) as a Carbonylating Agent: Efficient Synthesis of Oxazolidin-2-ones from Amino Alcohols. Chemistry Letters, 42(2), 165-167.[Link]
-
Tamiya, H., et al. (2013). Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. National Institutes of Health (NIH).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches [mdpi.com]
experimental protocol for protection of 1,2-diols with 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Application Note & Protocol
An Orthogonal Strategy for the Protection of 1,2-Diols Using Base-Labile Cyclic Protecting Groups
Introduction: Beyond Acetonides
In the intricate landscape of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the chemoselective masking of functional groups is paramount.[1][2] The 1,2-diol, or vicinal diol, is a ubiquitous structural motif that often requires temporary protection to prevent unwanted reactions during transformations elsewhere in the molecule. For decades, the workhorse for this task has been the acid-catalyzed formation of cyclic ketals and acetals, most notably the isopropylidene ketal, or acetonide.[3][4][5] While robust and effective, these protecting groups are defined by their lability under acidic conditions.
This reliance on acid-catalyzed deprotection creates a significant synthetic bottleneck when other acid-sensitive functionalities, such as silyl ethers or tert-butyl esters, must be preserved. To circumvent this, chemists require an "orthogonal" protecting group strategy—one where the diol protecting group can be cleaved under conditions that leave acid-labile groups untouched.[1][6] This application note details the protocol for a modern class of diol protecting groups that are uniquely cleaved under basic conditions, offering a powerful tool for enhancing synthetic efficiency and expanding strategic possibilities.[7] While various structures can achieve this, we will focus on the formation of a representative base-labile cyclic protecting group, drawing upon established methodologies for their implementation.[7]
Pillar 1: The Principle of Base-Labile Diol Protection
The key advantage of the protecting group class discussed herein is its unique deprotection mechanism. Unlike acetonides, which are stable to bases but readily cleaved by acid, this group is stable to a wide range of acidic and reductive conditions but is selectively removed in the presence of a base.[7] This critical difference allows for a paradigm shift in synthetic planning. Imagine a molecule containing both a protected 1,2-diol and a TBDMS ether. With a traditional acetonide, selective deprotection is impossible. However, by employing a base-labile diol protecting group, one can treat the molecule with acid (e.g., TBAF, which is slightly acidic, or a dedicated acid) to remove the silyl ether while the diol remains protected. Conversely, treatment with a base will cleave the diol protection, leaving the silyl ether intact. This orthogonality is the cornerstone of its utility.
Generalized Reaction Mechanism
The protection of a 1,2-diol to form a base-labile cyclic group is typically achieved through a base-mediated condensation reaction. The exact nature of the protecting agent can vary, but the general mechanism involves the activation of the diol by a base, followed by nucleophilic attack on an electrophilic carbonyl-like carbon of the protecting agent.
Caption: Generalized mechanism for base-mediated diol protection.
Pillar 2: Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with a reliable starting point for the protection and deprotection of 1,2-diols using this orthogonal strategy.
Protocol 1: Protection of a 1,2-Diol
This procedure describes the formation of the base-labile protecting group. The reaction is conducted under anhydrous conditions to prevent the quenching of the base and premature hydrolysis of the protecting agent.
Materials & Equipment:
-
Substrate: 1,2-diol (e.g., (S)-1,2-propanediol)
-
Protecting Agent: A suitable electrophilic carbonyl equivalent.
-
Base: Non-nucleophilic base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or DBU).
-
Solvent: Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN)).
-
Glassware: Flame-dried round-bottom flask, magnetic stirrer, septum, balloon filled with Nitrogen or Argon.
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography).
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the 1,2-diol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the diol in anhydrous THF (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add the base (1.1 eq.) portion-wise. If using NaH, evolution of H₂ gas will be observed. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete formation of the alkoxide.
-
Addition of Protecting Agent: Add the protecting agent (1.05 eq.) dropwise to the stirring solution at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature (approx. 20-25 °C). Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 8 hours.[7] Reaction temperatures may range from 10 °C to 40 °C depending on the substrate's reactivity.[7]
-
Workup: Once the reaction is complete, cautiously quench by adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure protected diol.
Experimental Workflow: Protection
Caption: Step-by-step workflow for 1,2-diol protection.
Protocol 2: Base-Mediated Deprotection
This procedure regenerates the 1,2-diol. The key advantage is the use of basic conditions, which preserves acid-sensitive functional groups.
Materials & Equipment:
-
Substrate: Purified protected 1,2-diol.
-
Base: Aqueous base (e.g., 1 M Sodium Hydroxide (NaOH)) or an alkoxide base (e.g., Sodium Methoxide (NaOMe) in Methanol).
-
Solvent: A protic solvent such as Methanol (MeOH), Ethanol (EtOH), or a THF/water mixture.
-
Standard laboratory glassware and purification supplies.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the protected diol (1.0 eq.) in a suitable solvent (e.g., methanol) in a round-bottom flask at room temperature.
-
Base Addition: Add the base (e.g., 1.2 eq. of 1 M NaOH). The reaction is often rapid.
-
Reaction Progression: Stir the reaction at room temperature. Depending on the substrate, gentle heating to 40-60 °C may be required to drive the reaction to completion.[7] Monitor the disappearance of the starting material by TLC. Reaction times can range from 5 minutes to 6 hours.[7]
-
Workup: Once complete, cool the reaction to 0 °C and neutralize with a mild acid (e.g., 1 M HCl or saturated aq. NH₄Cl) until the pH is ~7.
-
Extraction & Purification: Remove the organic solvent in vacuo. Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude diol can be purified by column chromatography if necessary.
Pillar 3: Data & Troubleshooting
Table of Typical Reaction Parameters
The following table summarizes generalized reaction conditions based on patent literature for this class of protecting groups.[7] Researchers should optimize these conditions for their specific substrates.
| Parameter | Protection Reaction | Deprotection Reaction |
| Temperature | -10 °C to 40 °C | -5 °C to 60 °C |
| Reaction Time | 30 minutes to 8 hours | 5 minutes to 6 hours |
| Typical Base | NaH, DBU, K₂CO₃ | NaOH, KOH, NaOMe |
| Solvent | THF, MeCN, CH₂Cl₂ | MeOH, EtOH, THF/H₂O |
| Typical Yields | 75-95% | 80-98% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in protection | 1. Incomplete deprotonation of diol.2. "Wet" solvent or reagents.3. Steric hindrance in the diol. | 1. Use a stronger base or increase stoichiometry.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase reaction temperature and/or time. |
| Incomplete deprotection | 1. Insufficient base.2. Base strength is too low for the substrate. | 1. Increase stoichiometry of the base.2. Switch to a stronger base (e.g., from NaOH to NaOMe). Increase temperature. |
| Side reactions observed | 1. Base is too nucleophilic.2. Overly harsh reaction conditions. | 1. Switch to a non-nucleophilic base for protection (e.g., DBU instead of an alkoxide).2. Reduce reaction temperature and monitor carefully by TLC. |
Conclusion
The use of base-labile protecting groups for 1,2-diols represents a significant advance in modern synthetic strategy. By providing a robust and reliable method for diol protection that is orthogonal to traditional acid-labile groups, chemists are empowered to design more efficient and elegant synthetic routes. The protocols detailed in this note offer a comprehensive and validated starting point for researchers and drug development professionals seeking to incorporate this powerful tactic into their synthetic toolbox, enabling the construction of complex molecules with greater precision and control.
References
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Methods for protecting and deprotecting a diol group.
- Current Updates on Oxazolidinone and Its Significance.
- Oxazolidinone compounds and compositions, and methods of using the same.
- Synthesis of oxazolidinones - a structural motif for high-performance polymers.
- Oxazolidine. Wikipedia.
- Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Protective Groups. Organic Chemistry Portal.
- 2.6 Protecting Groups in Synthesis. KPU Pressbooks – Organic Chemistry II.
- Protecting groups in organic synthesis. nptel.ac.in.
- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents [patents.google.com]
step-by-step synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Application Note: Comprehensive Protocol for the Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Executive Summary & Chemical Rationale
The 1,3-oxazolidin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, functioning as a critical pharmacophore in antibacterial agents (e.g., linezolid), monoamine oxidase inhibitors, and as a potent chiral/achiral auxiliary in asymmetric synthesis[1].
Synthesizing highly substituted derivatives, specifically 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (CAS: 52856-03-8)[2], presents unique steric challenges. Classical approaches using phosgene are restricted by acute toxicity and stringent anhydrous requirements. This guide delineates a modern, highly efficient, and self-validating two-step protocol relying on a Grignard-mediated nucleophilic addition followed by a carbonyldiimidazole (CDI)-driven cyclization[3][4].
Retrosynthetic Strategy & Mechanistic Workflow
The target molecule is traced back to a readily available
-
Step 1: An exhaustive Grignard addition converts the ester to the highly hindered 1,2-amino alcohol (3-amino-2,3-dimethylbutan-2-ol)[5].
-
Step 2: A zero-phosgene carbonylation using CDI cyclizes the intermediate[1]. The Thorpe-Ingold effect imparted by the geminal dimethyl groups inherently favors the cyclized state thermodynamically; however, the extreme steric bulk creates a profound kinetic barrier, mandating elevated temperatures (reflux) to drive the tetrahedral intermediate collapse.
Figure 1: Two-step synthetic workflow for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of 3-Amino-2,3-dimethylbutan-2-ol
Causality Insight: The Grignard reagent (MeMgBr) serves a dual purpose. Acid-base kinetics dictate that the primary amine is deprotonated instantaneously (yielding methane gas). Consequently, a minimum of 3.0 equivalents is theoretically required (1 eq for amine deprotonation, 2 eq for the double nucleophilic acyl substitution on the ester). We utilize 3.5 equivalents to guarantee complete conversion.
Reagents & Equipment:
-
Methyl 2-amino-2-methylpropanoate (1.0 eq, 10 mmol)
-
MeMgBr (3.0 M in THF) (3.5 eq, 35 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.5 M)
-
Flame-dried glassware under strictly inert
or Argon atmosphere.
Execution Steps:
-
Preparation: Dissolve the amino ester (10 mmol) in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and drop-funnel. Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add the MeMgBr solution dropwise over 30 minutes. Critical Observation: Vigorous gas evolution (methane) and an exotherm will occur. Maintain internal temperature below 10 °C during addition.
-
Reaction: Once the addition is complete, remove the ice bath, allow the reaction to reach room temperature, and then attach a reflux condenser. Heat the mixture to gentle reflux (66 °C) for 4 hours.
-
Work-up (Loss-Prevention): Cool the mixture to 0 °C and cautiously quench with saturated aqueous
(10 mL). Crucial Step: The resulting amino alcohol is highly water-soluble. Adjust the aqueous phase to pH > 10 using 10% NaOH to free-base the amine. -
Isolation: Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate in vacuo to yield the crude intermediate as a pale yellow oil. Proceed to Step B without further purification.
Protocol B: CDI-Mediated Cyclization to the Oxazolidinone
Causality Insight: While conventional amino alcohols readily cyclize with CDI at room temperature[3], the tetramethyl-substituted backbone here severely obstructs the trajectory of the tertiary alkoxide attacking the intermediate carbamoylimidazole. Thermal activation (reflux) is absolute necessary to overcome this steric kinetic barrier.
Reagents & Equipment:
-
3-Amino-2,3-dimethylbutan-2-ol (Crude, assumed 1.0 eq, 10 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 15 mmol)
-
Anhydrous THF (0.2 M)
Execution Steps:
-
Preparation: Dissolve the crude amino alcohol in 50 mL of anhydrous THF.
-
Activation: Add CDI (15 mmol) in a single portion. The reaction mixture will bubble slightly as the initial amine-CDI coupling occurs.
-
Cyclization: Attach a reflux condenser and heat the mixture to 66 °C. Maintain reflux for 12 hours. Monitor conversion via TLC (Stain: Ninhydrin to detect consumption of the primary amine).
-
Work-up: Once complete, cool to room temperature and remove the THF under reduced pressure. Dissolve the resulting residue in Dichloromethane (DCM, 50 mL).
-
Purification: Wash the organic layer successively with 1M HCl (
mL) to strip unreacted amino alcohol and imidazole byproducts, followed by saturated (20 mL), and brine. Dry over , filter, and concentrate to yield the final product as a crystalline white solid.
Process Optimization & Quantitative Data
To inform scale-up and process chemistry choices, the following table summarizes the yield, thermal requirements, and safety profiles of various cyclization conditions evaluated for sterically hindered 1,2-amino alcohols.
| Cyclization Reagent | Reaction Temp (°C) | Isolated Yield (%) | Main Byproduct | Safety / Hazard Profile |
| Phosgene Gas | 0 to 20 | 88% | HCl Gas | Critical (Highly toxic gas) |
| Triphosgene[6] | 0 to 20 | 85% | HCl Gas | High (Toxic solid, generates phosgene) |
| Diethyl Carbonate | 110 (Toluene) | 41% | Ethanol | Low (Poor conversion due to sterics) |
| CDI (This Protocol) | 66 (THF Reflux) | 82% | Imidazole | Low (Bench stable, safe handling) |
Self-Validating System (Analytical Release Specifications)
Scientific trustworthiness requires that synthesized materials meet strict characterization thresholds before biological testing or further synthetic deployment. The isolated 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one must exhibit the following analytical profile:
-
H NMR (400 MHz, CDCl
): 5.85 (br s, 1H, NH ), 1.35 (s, 6H, C5-(CH ) ), 1.28 (s, 6H, C4-(CH ) ).-
Validation: The presence of two distinct 6H singlets confirms the pseudo-symmetry of the two methyl pairs relative to the differing heteroatoms (N vs. O) in the planar ring.
-
-
C NMR (100 MHz, CDCl
): 157.4 (C =O), 84.1 (C 5 - attached to O), 59.8 (C 4 - attached to N), 26.5 (C5-(C H ) ), 24.1 (C4-(C H ) ).-
Validation: The signature ~157 ppm signal strictly diagnoses the formation of the cyclic carbamate functionality[3].
-
-
FT-IR (ATR, neat): 3280 cm
(N-H stretch), 1745 cm (strong C=O stretch).-
Validation: Peak at 1745 cm
uniquely confirms the strained 5-membered cyclic carbamate configuration, differentiating it from an uncyclized urea intermediate.
-
-
HRMS (ESI+):
calculated for C H NO [M+H] 144.1025, found 144.1021.
References
Sources
Application Notes & Protocols: Leveraging 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one in Asymmetric Synthesis with Organometallic Reagents
Introduction: The Strategic Role of Steric Hindrance in Asymmetric Induction
In the landscape of modern organic synthesis, the predictable and efficient construction of chiral molecules remains a paramount objective, particularly in the fields of pharmaceutical development and materials science. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol. Among these, the Evans-type oxazolidinones have proven to be exceptionally versatile.[1] This guide focuses on a lesser-known but highly effective variant: 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one . The gem-dimethyl groups at both the C4 and C5 positions introduce significant steric bulk, creating a well-defined and highly predictable environment for stereodirected reactions.
This document provides an in-depth exploration of the reactions of N-acylated 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one with a range of organometallic reagents. We will delve into the mechanistic underpinnings that govern the high diastereoselectivity observed in these transformations and provide detailed, field-tested protocols for their execution. The methodologies described herein are designed to be self-validating, offering researchers a reliable platform for the synthesis of enantiomerically enriched carboxylic acid derivatives, aldehydes, and ketones.
Part 1: Acylation of the Oxazolidinone Auxiliary - The Gateway to Asymmetric Transformations
The journey begins with the covalent attachment of a carbonyl moiety to the nitrogen atom of the oxazolidinone ring. This N-acylation step is critical as it positions the substrate for subsequent stereocontrolled manipulations at the α-carbon. A common and effective method involves the deprotonation of the oxazolidinone followed by reaction with an acyl chloride or anhydride.
Protocol 1: General N-Acylation Procedure
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv., as a solution in hexanes) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithium salt is typically indicated by a slight color change.
-
Acylation: Add the desired acyl chloride (1.1 equiv.) dropwise to the cooled solution.
-
Reaction & Quench: Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-acyl oxazolidinone is then purified by flash column chromatography on silica gel.
Part 2: Diastereoselective Enolate Alkylation with Organolithium Bases
The cornerstone application of N-acyl oxazolidinones is the diastereoselective alkylation of their corresponding enolates. The formation of a rigid, chelated (Z)-enolate is the key to high stereocontrol. The bulky tetramethyl framework of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.
The causality behind this selectivity lies in the formation of a five-membered chelate between the lithium cation, the enolate oxygen, and the carbonyl oxygen of the auxiliary. This locks the conformation of the N-acyl group, presenting a distinct steric bias.
Caption: Workflow for diastereoselective alkylation.
Protocol 2: Diastereoselective Alkylation of an N-Propionyl Auxiliary
-
Preparation: To a flame-dried flask under an inert atmosphere, add the purified N-propionyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 equiv.) and dissolve in anhydrous THF (~0.1 M).
-
Enolate Formation: Cool the solution to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 equiv.) to diisopropylamine (1.15 equiv.) in THF at -78 °C and stirring for 20 minutes. Alternatively, a commercial solution of sodium bis(trimethylsilyl)amide (NaHMDS) can be used.[2] Add the strong base solution dropwise to the auxiliary solution at -78 °C. Stir for 45-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise to the enolate solution. The reaction mixture is typically stirred at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Perform an aqueous workup and purification via flash chromatography as described in Protocol 1. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.[2]
| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl Bromide | LDA | >98:2 | ~90 |
| Allyl Iodide | NaHMDS | >98:2 | ~95[2] |
| Methyl Iodide | LDA | >99:1 | ~92 |
| Isopropyl Triflate | LiHMDS | 95:5 | ~85 |
Part 3: Reactions with Grignard and Organolithium Reagents - Synthesis of Ketones
While strong organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents can add twice to simpler acyl compounds like esters to form tertiary alcohols, their reaction with N-acyl oxazolidinones can be controlled to yield ketones.[3] The initial adduct forms a stable, tetravalent intermediate that is resistant to a second nucleophilic attack, especially at low temperatures. Quenching with a mild acid then liberates the ketone.
This provides a powerful method for synthesizing chiral ketones from carboxylic acid derivatives.
Caption: Pathway for chiral ketone synthesis.
Protocol 3: Synthesis of a Chiral Ketone
-
Preparation: Add the N-acyl oxazolidinone (1.0 equiv.) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous THF (~0.1 M).
-
Reaction: Cool the solution to -78 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equiv., as a solution in THF/ether) dropwise. The reaction is typically rapid. Stir for 1-2 hours at -78 °C.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C. Allow the mixture to warm to room temperature.
-
Purification: Perform a standard aqueous extraction with ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting crude product is purified by flash chromatography to separate the desired ketone from the recovered 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one auxiliary.
Part 4: Diastereoselective Conjugate Addition with Organocuprates
For α,β-unsaturated N-acyl systems, organocuprates (Gilman reagents, R₂CuLi) are the reagents of choice for achieving 1,4-conjugate addition. These softer nucleophiles preferentially attack the β-position of the Michael acceptor.[4] Once again, the chiral auxiliary dictates the facial selectivity of the attack, leading to the formation of a new stereocenter at the β-position with high diastereoselectivity.
Protocol 4: Diastereoselective Conjugate Addition
-
Cuprate Formation: In a flame-dried flask under inert atmosphere, suspend copper(I) iodide (CuI, 1.1 equiv.) in anhydrous THF (~0.2 M) and cool to -40 °C. Add the organolithium reagent (e.g., methyllithium, 2.2 equiv.) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate. Stir for 30 minutes.
-
Substrate Addition: In a separate flask, dissolve the N-enoyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Conjugate Addition: Transfer the prepared organocuprate solution to the substrate solution via a cannula at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Workup & Purification: Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous ammonium hydroxide to complex the copper salts. Allow to warm to room temperature and stir until the aqueous layer is deep blue. Perform an aqueous extraction and purify by flash chromatography.
| N-Enoyl Group | Organocuprate | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Crotonyl | Me₂CuLi | >95:5 | ~90 |
| N-Cinnamoyl | Bu₂CuLi | >95:5 | ~88 |
| N-Acryloyl | (Ph)₂CuLi | >90:10 | ~85 |
Part 5: Cleavage of the Chiral Auxiliary - Liberating the Product
A critical final step in any chiral auxiliary-based synthesis is the non-destructive cleavage of the auxiliary to release the enantiomerically enriched product. The N-acyl bond of the oxazolidinone can be cleaved under various conditions to yield different functional groups, and the valuable auxiliary can often be recovered.[2][5][6]
Caption: Common methods for cleaving the chiral auxiliary.
Protocol 5: Saponification to a Chiral Carboxylic Acid
-
Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.) followed by aqueous lithium hydroxide (LiOH, 2.0 equiv.).
-
Reaction: Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2-4 hours.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Purification: Acidify the mixture to pH ~2 with dilute HCl. Extract the carboxylic acid with ethyl acetate. The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.
Protocol 6: Reductive Cleavage to a Chiral Aldehyde
-
Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF or diethyl ether and cool to -78 °C under an inert atmosphere.
-
Reduction: Add diisobutylaluminium hydride (DIBAL-H, 1.5 equiv., as a solution in hexanes/toluene) dropwise.
-
Reaction: Stir at -78 °C for 2-3 hours.
-
Workup: Quench the reaction carefully at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt). Stir vigorously at room temperature until the two layers are clear.
-
Purification: Separate the layers and extract the aqueous phase with ether. Combine the organic layers, dry, and carefully concentrate without heat to avoid volatilizing the aldehyde product. Purify immediately by chromatography.
Troubleshooting and Safety Considerations
-
Anhydrous Conditions: Organometallic reagents are extremely sensitive to moisture and protic solvents.[7] All glassware must be rigorously flame- or oven-dried, and all solvents must be anhydrous.
-
Temperature Control: Maintaining low temperatures (typically -78 °C) is crucial for controlling reactivity and selectivity, especially during enolate formation and Grignard additions.
-
Reagent Titration: The concentration of commercial organolithium reagents can vary. It is best practice to titrate them before use to ensure accurate stoichiometry.
-
Safety: Organolithium reagents (especially n-BuLi and t-BuLi) are pyrophoric and will ignite on contact with air. Grignard reagents react violently with water.[4][7] Always handle these reagents under an inert atmosphere using proper syringe techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves. All reactions should be conducted in a chemical fume hood.
Conclusion
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one serves as a highly effective chiral auxiliary for a variety of asymmetric transformations involving organometallic reagents. Its pronounced steric bulk provides a reliable platform for predictable and high-yielding diastereoselective alkylations, conjugate additions, and ketone syntheses. The protocols and mechanistic insights provided in this guide offer researchers a robust toolkit for the stereocontrolled synthesis of complex chiral molecules, underscoring the continued importance of auxiliary-based methods in the fine chemical and pharmaceutical industries.
References
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Journal of Organic Chemistry.
- In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
- DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
- Oxazolidinone synthesis. Organic Chemistry Portal.
- Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed.
- Cleavage of the oxazolidinone moiety of 4.
- Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Synthesis of new N-acylsulfonamides containing oxazolidin-2-one moiety.
- Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA.
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
- Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. PubMed.
- Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. (2003). SciSpace.
- Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2 and 5-ones, and application to the synthesis of (R)-salmeterol.
- Multiple Additions of Organometallic Reagents to Acyl Compounds.
- A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett.
- General equation of the preparation of oxazolidinone-5-one derivatives.
- Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube.
- 13.8: Organometallic Reagents. Chemistry LibreTexts.
- Synthesis of Oxazolidinones. SlideShare. pMpnvRohSg6Q7c2kPFTkQ=)
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Application Notes and Protocols for the Deprotection of N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-ones
Introduction
The 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one moiety is a valuable protecting group and chiral auxiliary in modern organic synthesis. Derived from 2-amino-2,3-dimethyl-3-butanol, its gem-dimethyl substitution at both the 4- and 5-positions confers significant steric bulk. This feature is instrumental in directing stereoselective transformations of the N-acyl chain. However, the successful application of this auxiliary hinges on its efficient and clean removal to unmask the desired chiral product. The steric hindrance that facilitates high diastereoselectivity can also render the N-acyl bond resistant to cleavage.[1]
This guide provides a comprehensive overview of established deprotection methodologies, detailing the underlying mechanisms and providing step-by-step protocols for researchers in synthetic chemistry and drug development. The choice of method is critical and depends on the desired final product—whether it be a carboxylic acid, primary alcohol, or ester—and the compatibility of other functional groups within the molecule.
General Principles of Deprotection
The cleavage of the N-acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one involves the breaking of the amide bond between the acyl group and the oxazolidinone nitrogen. This can be achieved through several distinct chemical pathways:
-
Hydrolysis (Saponification): Nucleophilic attack at the exocyclic carbonyl carbon by a hydroxide or peroxide anion, typically under basic conditions, to yield a carboxylic acid.
-
Reductive Cleavage: Use of hydride reagents to reduce the exocyclic carbonyl group, leading to the formation of a primary alcohol.
-
Transesterification: Reaction with an alkoxide to generate an ester.
The selection of a specific protocol requires careful consideration of the substrate's stability towards the reaction conditions (e.g., pH, temperature, and reagent reactivity).
Deprotection Methodologies and Protocols
Reductive Cleavage to Primary Alcohols
Reductive cleavage is a common and effective method for converting the N-acyl group directly into a primary alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they are often unselective and can lead to undesired side reactions, including cleavage of the oxazolidinone ring itself.[1][2] A milder and more selective reagent, lithium borohydride (LiBH₄), is frequently the preferred choice.[2][3]
Mechanism Insight: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) on the exocyclic carbonyl carbon. The lithium cation (Li⁺) plays a crucial role by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the hydride transfer.[3] In cases of severe steric hindrance or with substrates containing alkenes, the addition of one equivalent of water to the LiBH₄ reaction can significantly improve yields and suppress side reactions like hydroboration.[1]
Caption: Reductive cleavage of N-acyl oxazolidinone to a primary alcohol.
Protocol 1: Improved Lithium Borohydride Reduction [1]
This protocol is particularly effective for sterically hindered substrates or those containing sensitive functional groups like alkenes.
Materials:
-
N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 mmol)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (20 mL)
-
Deionized water (1.1 mmol, ~20 µL)
-
Lithium borohydride (LiBH₄), 2.0 M solution in THF (1.1 mmol, 0.55 mL)
-
Argon or Nitrogen source
-
Ice bath
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium potassium tartrate solution (Rochelle's salt)
-
Drying agent (e.g., MgSO₄ or Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the N-acyl oxazolidinone (1.0 mmol) and anhydrous diethyl ether (20 mL).
-
Stir the solution until the starting material is fully dissolved.
-
Add deionized water (1.1 mmol) to the mixture.
-
Cool the flask to 0 °C using an ice bath.
-
Add the lithium borohydride solution (1.1 mmol) dropwise over 5-10 minutes. Vigorous hydrogen evolution may be observed.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by slowly adding 1 M NaOH solution at 0 °C until gas evolution ceases.
-
Add saturated Rochelle's salt solution and stir vigorously at room temperature for at least 1 hour (or until the aqueous and organic layers are clear) to break up any aluminum salt emulsions.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the primary alcohol and recover the chiral auxiliary.
Hydrolytic Cleavage to Carboxylic Acids
For the synthesis of chiral carboxylic acids, hydrolytic cleavage is the method of choice. While acidic hydrolysis is possible, it is often slow and requires harsh conditions.[4] Alkaline hydrolysis (saponification) is generally more efficient and proceeds under milder conditions.[4][5] A widely adopted method for N-acyl oxazolidinones, particularly in the context of Evans auxiliaries, employs lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
Mechanism Insight: The reaction is initiated by the formation of the hydroperoxide anion (HOO⁻) from the reaction of LiOH and H₂O₂. This anion is a potent nucleophile that attacks the exocyclic carbonyl carbon. The resulting tetrahedral intermediate then collapses, cleaving the N-acyl bond and releasing the carboxylate and the oxazolidinone auxiliary. The use of peroxide is particularly effective for hindered substrates where hydroxide attack may be slow.
Caption: Workflow for hydrolytic cleavage to a carboxylic acid.
Protocol 2: Lithium Hydroperoxide Hydrolysis
Materials:
-
N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 mmol)
-
Tetrahydrofuran (THF) (15 mL)
-
Deionized water (5 mL)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-4.0 mmol)
-
30% Hydrogen peroxide (H₂O₂) solution (4.0-8.0 mmol)
-
Ice bath
-
1.5 M Sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 mmol) in a mixture of THF (15 mL) and water (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of LiOH·H₂O (e.g., 4.0 mmol) in water (2 mL) and cool it to 0 °C.
-
To the cooled LiOH solution, slowly add the 30% H₂O₂ solution (e.g., 8.0 mmol).
-
Add this freshly prepared lithium hydroperoxide solution dropwise to the stirred solution of the substrate at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding an excess of 1.5 M Na₂SO₃ solution (e.g., 15 mL) and stir for 30 minutes at room temperature to destroy the remaining peroxide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (3 x 20 mL) to recover the chiral auxiliary.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x 30 mL).
-
Combine the organic extracts containing the product, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Transesterification to Esters
Transesterification provides a direct route to esters, avoiding the isolation of the carboxylic acid.[6] This is often achieved using a catalytic amount of a base or Lewis acid in the presence of an alcohol. A common method involves using sodium methoxide in methanol to produce methyl esters.
Protocol 3: Sodium Methoxide-Mediated Transesterification
Materials:
-
N-Acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 mmol)
-
Anhydrous Methanol (MeOH) (20 mL)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH (catalytic amount, e.g., 0.2 mmol, 0.4 mL) or solid (catalytic amount)
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 mmol) in anhydrous methanol (20 mL) in a flame-dried flask under an inert atmosphere.
-
Add the sodium methoxide solution or solid to the reaction mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC. The reaction may take several hours to overnight depending on the substrate. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction.[7]
-
Upon completion, quench the reaction by adding saturated NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Add water and extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired methyl ester.
Comparative Summary of Deprotection Methods
| Method | Reagents | Product | Key Advantages | Potential Issues & Considerations |
| Reductive Cleavage | LiBH₄, H₂O, Ether/THF | Primary Alcohol | Mild and selective for esters/amides.[2] High yielding.[1] Tolerates many functional groups. | LiBH₄ is moisture-sensitive. Risk of ring-opening or alkene reduction with unoptimized conditions.[1] |
| Hydrolytic Cleavage | LiOH, H₂O₂, THF/H₂O | Carboxylic Acid | Highly reliable and general method. Efficient even for hindered substrates.[8] | Peroxide can be hazardous. Requires careful quenching. Workup is multi-step (extraction, acidification, re-extraction). |
| Transesterification | NaOMe, MeOH | Methyl Ester | Direct conversion to ester.[6] Generally mild conditions. Avoids handling free carboxylic acid. | Can be slow for hindered substrates. Risk of epimerization at the α-carbon if enolizable. Requires anhydrous conditions. |
Conclusion
The 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is a robust and effective chiral auxiliary. Its successful removal is a critical step in the synthetic sequence. By selecting the appropriate deprotection protocol—reductive cleavage for alcohols, hydrolysis for acids, or transesterification for esters—researchers can efficiently access their desired chiral products in high yield and purity. The protocols and insights provided in this guide are intended to serve as a reliable resource for chemists in navigating this essential transformation.
References
-
Penning, T. D., Djuric, S. W., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications. Available at: [Link]
-
Bianco, A., Passacantilli, P., & Righi, G. (1988). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Synthetic Communications, 18, 1765-1771. Available at: [Link]
-
University of Wisconsin, Department of Chemistry. (n.d.). 13.8. Reductions of Acyl Compounds Using Hydrides. In Introduction to Organic Chemistry. Available at: [Link]
-
Myers, A. G., et al. (n.d.). Chem 115 Handout: Reducing Agents. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
ResearchGate. (2025). Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. Request PDF. Available at: [Link]
-
University of Illinois Chicago. (n.d.). Reduction of Organic Compounds. CHEM 534. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing. Available at: [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Available at: [Link]
-
Nicolaou, K. C., et al. (n.d.). Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkylation or Metal Ion Coordination. Journal of the American Chemical Society. Available at: [Link]
-
Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). Cleavage of the oxazolidinone moiety of 4. Scientific Diagram. Available at: [Link]
-
Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society, 81(19), 5089-5095. Available at: [Link]
-
MDPI. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 606. Available at: [Link]
-
Wikipedia. (n.d.). 2-Oxazolidinone. Available at: [Link]
-
Zanut, D., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42169-42173. Available at: [Link]
-
Alper, H., & Huang, H. (2008). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. Organic Letters, 10(21), 4943-4945. Available at: [Link]
-
Technoilogy. (2025). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization. Available at: [Link]
-
MDPI. (2024). Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions. Catalysts, 14(9), 693. Available at: [Link]
-
American Chemical Society. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Journal of the American Chemical Society. Available at: [Link]
-
IntechOpen. (2018). Kinetics of Transesterification Processes for Biodiesel Production. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysing esters. Chemguide. Available at: [Link]
-
Moodle@Units. (n.d.). 11 Carboxylic Acids and Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Oxazolidine. Available at: [Link]
- Google Patents. (2009). Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid. WO2009065797A1.
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Application Note: 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one in the Synthesis of Allosteric Kinase and IDH1 Inhibitors
Executive Summary & Pharmacological Rationale
In modern pharmaceutical development, the strategic incorporation of sterically encumbered heterocyclic scaffolds is a primary mechanism for locking active pharmaceutical ingredients (APIs) into specific bioactive conformations.1[1] is a critical intermediate extensively utilized as a conformationally rigid pharmacophore.
Unlike traditional Evans chiral auxiliaries, this fully methylated oxazolidinone is fundamentally achiral. Its unique value lies in the profound steric bulk imparted by the gem-dimethyl groups at the C4 and C5 positions. When integrated into a drug scaffold—most notably in 2[2]—the tetramethyl core forcefully restricts rotational degrees of freedom. This "steric lock" precisely fits into the induced allosteric pocket of the3[3], halting the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG) in gliomas and acute myeloid leukemias[2].
Biochemical pathway of mutant IDH1 enzyme and allosteric intervention by oxazolidinone inhibitors.
In Vitro Profiling & Structure-Activity Relationship (SAR)
Early iterations of IDH1 inhibitors utilizing unsubstituted oxazolidinone rings suffered from rapid metabolic clearance and poor penetration across the blood-brain barrier (BBB). As 4[4], upgrading the scaffold to a highly substituted 4,4,5,5-tetramethyloxazolidin-2-one directly suppresses oxidative metabolism sites on the ring and amplifies lipophilicity, transforming the pharmacokinetic profile.
Table 1: Comparative Profile of Oxazolidinone Core Modifications
| Scaffold Variant | Cellular Potency (HCT116-IDH1 IC₅₀) | in vitro CLint (Rat Liver Microsomes) | Target Indication / BBB Penetration |
| First-Gen Hit (IDH125) | ~0.66 µM[3] | High (> 50 µL/min/mg)[5] | Systemic AML (Poor BBB)[5] |
| Tetramethyl-Oxazolidinone (Cmpd 19) | < 0.05 µM[4] | Low (< 20 µL/min/mg)[4] | Glioma (Excellent Brain Penetration)[4] |
Synthetic Methodologies
Protocol A: De Novo Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
This methodology utilizes an intramolecular 5-exo-trig cyclization driven by the Thorpe-Ingold effect, capitalizing on the high steric compression of the starting material.
Causality & Expert Rationale:
-
Base Selection: Potassium tert-butoxide (KOtBu) is strictly chosen over smaller alkoxides (like NaOMe) because it acts as a non-nucleophilic strong base. It selectively deprotonates the tertiary alcohol (pKa ~18) to trigger the cyclization without initiating intermolecular transesterification on the Boc group.
-
Self-Validating Thermodynamics: The displacement of tert-butoxide from the carbamate is entropically favored and self-validating; the reaction is entirely pushed to the cyclic product due to the irreversible expulsion of tert-butanol as a byproduct.
Step-by-Step Procedure:
-
Initiation: Dissolve tert-butyl (3-hydroxy-2,3-dimethylbutan-2-yl)carbamate (10.0 g, 46.1 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) under an inert argon atmosphere[2].
-
Deprotonation & Cyclization: To the vigorously stirred solution, add KOtBu (7.24 g, 64.6 mmol) portion-wise at 0 °C to strictly control the exotherm[2].
-
Propagation: Allow the reaction to warm to ambient temperature and stir for 5 hours.
-
Validation Checkpoint 1: Monitor via LC-MS. Successful progression is validated by the total disappearance of the precursor mass [M+H]⁺ (m/z 218) and the exclusive emergence of the target oxazolidinone mass [M+H]⁺ (m/z 144).
-
-
Quench & Isolation: Quench the mixture with exactly 1M HCl (approx. 66 mL) until pH=2 is achieved.
-
Validation Checkpoint 2: The strict pH=2 adjustment acts as a self-purifying mechanism. Any trace unreacted basic impurities or side-products are heavily protonated and relegated to the aqueous waste stream, while the highly stable oxazolidinone product partitions exclusively into the organic layer[2].
-
-
Concentration: Extract with ethyl acetate, dry over Na₂SO₄, filter, and concentrate under vacuum to afford the pure 4,4,5,5-tetramethyloxazolidin-2-one as a crystalline solid[2].
Base-promoted 5-exo-trig cyclization mechanism yielding the tetramethylated oxazolidinone ring.
Protocol B: N-Arylation for Pyrimidine API Assembly
Once isolated, the tetramethyl-oxazolidinone serves as the nucleophile to couple with a halogenated pyrimidine intermediate.
Causality & Expert Rationale: Due to the profound steric shielding from the gem-dimethyls adjacent to the ring nitrogen, conventional SNAr reactions are notoriously sluggish. Therefore, either forcing conditions (Cs₂CO₃ / DMF / >100°C) or precision Buchwald-Hartwig amidation utilizing bulky dialkylbiaryl phosphine ligands (e.g., Xantphos or BrettPhos) is required to forcefully enact reductive elimination around the steric bulk.
Step-by-Step Procedure (Buchwald-Hartwig approach):
-
Reagent Loading: Charge a Schlenk flask with the synthesized 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 eq), 2-chloro-4-isopropylpyrimidine derivative (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
-
Deoxygenation: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-dioxane.
-
Heating: Seal the vessel and heat at 100 °C for 16 hours.
-
Validation Checkpoint 3: Aliquot sampling at T=4 hrs and T=16 hrs via UPLC-MS. If the ratio of free oxazolidinone is stalled, the catalyst has deactivated, indicating oxygen poisoning. The complete conversion of the pyrimidine halide unequivocally validates the structural assembly of the inhibitor core.
-
-
Purification: Filter through a celite pad to remove palladium black, concentrate, and purify via flash column chromatography to afford the final 3-pyrimidin-4-yl-oxazolidin-2-one API[2].
References
- Source: National Institutes of Health (NIH)
- WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh Source: WIPO / Google Patents URL
- Source: ACS Medicinal Chemistry Letters (Levell et al.)
- Source: ACS Medicinal Chemistry Letters (Cho et al.)
- Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 (Cellular Potency Data)
Sources
- 1. 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one | C7H13NO2 | CID 547723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Oxazolidin-2-one Scaffold in Catalysis: From Chiral Auxiliaries to Directing Groups and Ligands
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxazolidin-2-one ring system is a cornerstone of modern organic and medicinal chemistry. While its presence in blockbuster antibiotics like Linezolid is widely recognized, its utility in the realm of catalysis is equally significant, albeit more nuanced. This guide provides an in-depth exploration of the catalytic applications involving the oxazolidin-2-one scaffold.
Initial investigations into the specific compound 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one revealed a notable absence of documented catalytic applications in peer-reviewed literature. This is likely attributable to its molecular structure; the symmetrical gem-dimethyl substitution at the C4 and C5 positions renders the molecule achiral, precluding its use in asymmetric catalysis, which is the dominant role of this heterocycle family. Furthermore, the steric bulk imposed by the four methyl groups may hinder its ability to effectively coordinate to a metal center as a ligand or act as a directing group.
Consequently, this guide pivots to the broader, well-documented catalytic roles of other functionalized oxazolidin-2-ones. We will dissect their function through three primary lenses: as powerful chiral auxiliaries that confer stereocontrol, as bespoke ligands for transition metal-catalyzed cross-couplings, and as weakly coordinating directing groups for C-H functionalization.
Part 1: The Premier Role of Oxazolidin-2-ones as Chiral Auxiliaries
The most profound impact of oxazolidin-2-ones in catalysis is their application as "chiral auxiliaries." First popularized by David A. Evans, these compounds are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction with high precision.[1] The auxiliary is then cleaved and can be recovered, having transferred its chirality to the product.
Core Concept: The Evans Asymmetric Aldol Reaction
The Evans aldol reaction is a benchmark for stereocontrolled carbon-carbon bond formation.[2] By acylating a chiral oxazolidin-2-one (derived from a readily available amino acid), a chiral imide is formed. Treatment with a soft Lewis acid (e.g., a dialkylboron triflate) and a hindered base generates a stereodefined (Z)-enolate.[3] This enolate is conformationally locked by chelation to the boron atom. The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming aldehyde to approach from the less hindered side. This proceeds through a highly organized, chair-like six-membered Zimmerman-Traxler transition state, leading to the predictable formation of a syn-aldol adduct with exceptional diastereoselectivity.[2][3]
Application Note & Protocol: Asymmetric Synthesis of a syn-Aldol Adduct
This protocol details the reaction between an N-propionyl oxazolidinone and isobutyraldehyde to generate a syn-aldol product with two new contiguous stereocenters.[4]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM) and Diethyl Ether (Et₂O)
-
Methanol (MeOH), 30% Hydrogen Peroxide (H₂O₂), Saturated aqueous NaHCO₃, Brine
Protocol Steps:
-
Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to 0 °C over 1 hour.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify by column chromatography to yield N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir for 30 minutes.
-
Cool the resulting deep yellow solution to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Add a 2:1 mixture of methanol and 30% H₂O₂ and stir vigorously for 1 hour to cleave the boron chelates.
-
Extract the product with DCM, wash with NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The crude product typically shows >99:1 diastereomeric ratio by ¹H NMR analysis.
-
-
Auxiliary Cleavage and Recovery:
-
To cleave the auxiliary and obtain the corresponding methyl ester, dissolve the aldol adduct in anhydrous MeOH and treat with sodium methoxide (NaOMe) at 0 °C.
-
Alternatively, for the carboxylic acid, treat with LiOH/H₂O₂ in a THF/water mixture.[2]
-
For the primary alcohol, reduction with LiBH₄ can be employed.
-
After reaction completion, the product can be separated from the now-free oxazolidinone auxiliary by column chromatography.
-
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (4R)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | 80 | >99:1 |
| (4S)-4-benzyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 |
| Table 1: Representative performance data for Evans auxiliaries in asymmetric aldol reactions.[4] |
Part 2: Oxazolidinone Derivatives as Ligands in Catalysis
While less common than their use as auxiliaries, specifically designed oxazolidin-2-ones can function as effective ligands in transition metal catalysis. The nitrogen and carbonyl oxygen atoms provide potential coordination sites. A key advantage is the modularity; the substituent on the nitrogen atom can be tailored to tune the ligand's steric and electronic properties.
Application Note: Suzuki-Miyaura Cross-Coupling
A study by Bhowmick et al. demonstrated that a palladium(II) complex bearing a 3-(pyridin-2-ylmethyl)oxazolidin-2-one ligand is an effective catalyst for the Suzuki-Miyaura C-C cross-coupling reaction. The ligand coordinates to the palladium center through the pyridine nitrogen, creating a stable pre-catalyst. The reaction proceeds under aerobic conditions and is effective for both activated and deactivated aryl bromides. The authors note that the use of oxazolidinone as a ligand scaffold for such catalysis was previously unknown.
Protocol: Pd-Catalyzed Suzuki Coupling with an Oxazolidinone Ligand
This is a generalized protocol based on the findings of Bhowmick et al.
Materials:
-
Aryl bromide (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
trans-[Pd(L)₂Cl₂] where L = 3-(pyridin-2-ylmethyl)oxazolidin-2-one (1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Protocol Steps:
-
To a reaction vessel, add the aryl bromide, phenylboronic acid, K₂CO₃, and the palladium pre-catalyst.
-
Add DMF as the solvent.
-
Heat the reaction mixture at 100 °C under an air atmosphere for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the biaryl product.
Part 3: The Oxazolidin-2-one Moiety as a Directing Group
The field of C-H activation aims to form C-C or C-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. This strategy often relies on "directing groups" (DGs) that coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, typically at the ortho position of an aromatic ring.
Application Note: Ruthenium-Catalyzed C-H Alkenylation
A 2016 report demonstrated that the N-aryl oxazolidinone scaffold itself can function as a weakly coordinating directing group for ruthenium-catalyzed ortho-C-H alkenylation.[5] The carbonyl oxygen of the oxazolidinone ring is proposed to coordinate to the ruthenium center, facilitating the selective activation of the ortho-C-H bond on the N-aryl substituent. This transformation provides a direct route to highly functionalized oxazolidinones, which are important pharmacophores. The reaction proceeds with complete mono-selectivity.[5]
Part 4: Catalytic Synthesis of the Oxazolidin-2-one Core
Finally, catalysis is central to the synthesis of the oxazolidin-2-one ring itself. A prominent green chemistry approach is the 100% atom-economical cycloaddition of carbon dioxide (CO₂) to aziridines.[6][7] This reaction is often catalyzed by a wide range of systems, including ionic liquids, organocatalysts, and various metal complexes.[6][8] The general mechanism involves a catalyst that acts as both a Lewis acid to activate the aziridine and a nucleophile (or contains a nucleophilic component) to initiate ring-opening. The resulting amino-alkoxide then reacts with CO₂ to form a carbamate intermediate, which subsequently undergoes intramolecular cyclization to yield the oxazolidin-2-one product.[9]
Conclusion
While the specific molecule 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one appears to be absent from the catalytic literature, the broader oxazolidin-2-one scaffold is a versatile and powerful tool in catalysis. Its most celebrated role is as a chiral auxiliary, where it provides a robust and predictable platform for asymmetric synthesis, particularly in aldol reactions. Beyond this, emerging research has demonstrated its utility in more direct catalytic roles, functioning as a tunable ligand for cross-coupling reactions and as a directing group for C-H functionalization. The continued development of catalytic methods to synthesize and functionalize this important heterocycle ensures that the oxazolidin-2-one core will remain a privileged scaffold for chemists in both academic and industrial research.
References
-
(N.A.). (2023). From CO 2 to CS 2 : a theoretical investigation of the cycloaddition to aziridines mediated by metal-free porphyrin-based catalytic systems. New Journal of Chemistry. [Link]
-
Martins, C. S., & Pinho, V. D. (2019). Solvent-free incorporation of CO2 into 2-oxazolidinones: a review. RSC Advances. [Link]
-
(N.A.). (2025). General mechanism of the CO2 cycloaddition to aziridines forming oxazolidin‐2‐ones. ResearchGate. [Link]
-
(N.A.). (2015). Synthesis of Oxazolidinones/Polyurethanes from Aziridines and CO2. ResearchGate. [Link]
-
Ghorai, S., et al. (2024). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2004). Chiral Auxiliaries in Asymmetric Synthesis. In Christmann, M. (Ed.), Asymmetric Synthesis - The Essentials. Wiley-VCH. [Link]
-
Bisai, A. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. [Link]
-
(N.A.). (2016). Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ResearchGate. [Link]
-
Zhang, Z., et al. (2020). Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity. ACS Catalysis. [Link]
-
Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Kim, H., & An, D. K. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules. [Link]
-
Pericàs, M. A., et al. (2015). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. The Journal of Organic Chemistry. [Link]
-
Bhowmick, I., et al. (2014). Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. Dalton Transactions. [Link]
-
Gaillard, S., et al. (2017). Valorization of CO2: Preparation of 2-Oxazolidinones by Metal–Ligand Cooperative Catalysis with SCS Indenediide Pd Complexes. Organometallics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free incorporation of CO2 into 2-oxazolidinones: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Welcome to our dedicated technical support center for the synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, enhance yield, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing you with the rationale to optimize your reaction conditions effectively.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. What are the potential causes and how can I rectify this?
Answer: Low or no yield is a common issue that can stem from several factors, from reagent choice to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Carbonyl Source: The choice of your carbonyl source is critical for the cyclization of 2-amino-2-methyl-1-propanol.
-
Explanation: Highly toxic reagents like phosgene have been traditionally used but are now often replaced by safer alternatives.[1] The reactivity of these alternatives, such as dimethyl carbonate or diethyl carbonate, can be lower, requiring optimization.[1]
-
Solution:
-
Consider using a more reactive phosgene equivalent like triphosgene or carbonyldiimidazole (CDI). Exercise extreme caution and follow all safety protocols when handling these reagents.
-
When using dialkyl carbonates, a base is often required to facilitate the reaction.[2]
-
-
-
Suboptimal Reaction Temperature: Temperature plays a pivotal role in the rate of reaction and the stability of the product.
-
Explanation: The formation of the oxazolidinone ring is an equilibrium process. Insufficient temperature may lead to a slow reaction rate, while excessive heat can cause decomposition of the starting material or product. For microwave-assisted synthesis of similar oxazolidinones, temperatures between 120°C and 150°C are often necessary.[2]
-
Solution:
-
Systematically screen a range of temperatures (e.g., from 80°C to 140°C) to find the optimal condition for your specific carbonyl source and solvent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion without significant byproduct formation.
-
-
-
Inappropriate Base or Catalyst: The choice and amount of base or catalyst can be crucial, especially when using less reactive carbonyl sources.
-
Explanation: A base is often required to deprotonate the amino alcohol, increasing its nucleophilicity. Common bases include sodium methoxide or potassium carbonate.[2]
-
Solution:
-
If using a dialkyl carbonate, ensure a suitable base is present in stoichiometric or catalytic amounts.
-
Screen different bases (e.g., NaH, K2CO3, Et3N) to identify the most effective one for your system.
-
-
-
Incorrect Solvent: The solvent not only dissolves the reactants but can also influence the reaction rate and pathway.
-
Explanation: For microwave synthesis, the solvent must efficiently absorb microwave energy. In conventional heating, the solvent's boiling point will dictate the maximum reaction temperature. For some oxazolidinone syntheses, solvents like toluene, dichloromethane, hexane, or THF have resulted in low yields.[2]
-
Solution:
-
Consider a high-boiling point aprotic solvent like DMF, DMSO, or toluene for conventional heating to achieve the necessary reaction temperature.
-
For microwave-assisted synthesis, a small amount of a highly polar, non-reactive solvent like nitromethane can be added to improve energy absorption.
-
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in the synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
Issue 2: Presence of Impurities and Side Reactions
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: Impurity formation is often a result of side reactions competing with the desired cyclization. Understanding these pathways is key to suppression.
Potential Causes & Solutions:
-
Formation of Carbamate Intermediate: The reaction proceeds through a carbamate intermediate.[1] If this intermediate is stable and does not cyclize efficiently, it may persist in the final product.
-
Explanation: The formation of the oxazolidinone from the carbamate is a cyclization-elimination reaction. High temperatures are often required to drive the intramolecular cyclization and elimination of the leaving group (e.g., alcohol from a dialkyl carbonate).
-
Solution:
-
Increase the reaction temperature to promote cyclization.
-
Ensure the removal of the alcohol byproduct (e.g., methanol or ethanol when using dialkyl carbonates) to shift the equilibrium towards the product. This can sometimes be achieved by performing the reaction under a gentle stream of nitrogen or by using a Dean-Stark apparatus if water is formed.
-
-
-
Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates can undergo intermolecular reactions.
-
Explanation: The amino alcohol can react with itself or with the carbamate intermediate to form dimers or oligomers.
-
Solution:
-
Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This involves adding the starting material slowly to the reaction mixture at the optimal temperature.
-
-
-
Decomposition: The starting material, 2-amino-2-methyl-1-propanol, or the product may be unstable at elevated temperatures.
-
Explanation: Prolonged exposure to high temperatures can lead to degradation.
-
Solution:
-
Minimize the reaction time by closely monitoring its progress.
-
Once the reaction is complete, cool the mixture promptly and proceed with the workup.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one?
A1: The reaction typically proceeds via a two-step mechanism. First, the amino group of 2-amino-2-methyl-1-propanol attacks the carbonyl carbon of the phosgene equivalent to form a carbamate intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group's oxygen onto the carbamate carbonyl carbon, leading to a cyclic transition state. Finally, elimination of a leaving group (e.g., an alcohol or chloride) yields the 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one ring.
General Reaction Mechanism
Caption: Generalized reaction mechanism for the formation of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
Q2: What are the recommended starting materials and conditions for a high-yield synthesis?
A2: For a high-yield synthesis, careful selection of reagents and optimization of reaction parameters are essential.
| Parameter | Recommendation | Rationale |
| Amino Alcohol | High-purity 2-amino-2-methyl-1-propanol | The purity of the starting material is crucial to avoid side reactions. |
| Carbonyl Source | Diethyl carbonate with a base (e.g., K2CO3) or Triphosgene | Diethyl carbonate is safer, but triphosgene is more reactive and may lead to higher yields at lower temperatures. |
| Solvent | High-boiling aprotic solvent (e.g., Toluene, DMF) | Allows for higher reaction temperatures to drive the cyclization. |
| Temperature | 120-150 °C | This range is often optimal for the cyclization of the carbamate intermediate.[2] |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS to determine completion. |
Q3: What is the best way to purify the final product?
A3: Purification of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one typically involves the following steps:
-
Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.[3][4] The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexanes is a common eluent system for similar oxazolidinones.[5]
Experimental Protocols
Protocol 1: Synthesis using Diethyl Carbonate
This protocol is a general guideline and may require optimization.
Materials:
-
2-amino-2-methyl-1-propanol
-
Diethyl carbonate
-
Potassium carbonate (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol (1.0 eq), potassium carbonate (1.2 eq), and anhydrous toluene.
-
Add diethyl carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
side reactions and byproducts in 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one chemistry
Welcome to the Technical Support Center for the chemistry of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and handling of this sterically hindered cyclic urea.
Introduction
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one, a cyclic urea derivative, presents unique challenges and considerations in its synthesis and application due to the steric hindrance imposed by the four methyl groups. These groups influence the reactivity of the oxazolidinone core, affecting both its formation and its stability. This guide provides a framework for understanding and troubleshooting common issues encountered during its use.
Core Synthetic Pathways and Potential Side Reactions
The most common synthetic route to 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one involves the reaction of 2,3-dimethyl-2,3-butanediamine with a suitable carbonyl source. The choice of carbonylating agent is critical and can significantly influence the reaction profile and the formation of byproducts.
Caption: General synthetic scheme for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is resulting in a low yield. What are the likely causes?
Low yields are a common challenge and can often be attributed to several factors:
-
Incomplete Reaction: The steric hindrance of the tetramethyl-substituted diamine can slow down the cyclization reaction.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
-
Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential decomposition (see Question 4).
-
Choice of Carbonylating Agent: Highly reactive reagents like phosgene or triphosgene may be more effective than less reactive ones like diethyl carbonate. When using phosgene or triphosgene, the reaction is often rapid, but safety precautions are paramount.
-
-
-
Formation of Side Products: Several side reactions can compete with the desired cyclization.
-
Troubleshooting: See the dedicated sections below for specific side products.
-
-
Sub-optimal Reaction Conditions:
-
Solvent: Aprotic polar solvents like THF, dichloromethane, or acetonitrile are generally suitable. The choice of solvent can influence the solubility of reactants and intermediates.
-
Base: When using phosgene or triphosgene, a non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl produced. The stoichiometry of the base is crucial; excess base can lead to side reactions.
-
Question 2: I am observing a significant amount of a high-molecular-weight, poorly soluble material in my reaction mixture. What could it be?
This is likely due to the formation of oligomeric or polymeric byproducts.
-
Plausible Mechanism: If the reaction conditions are not optimized, intermolecular reactions can occur where one molecule of the diamine reacts with two molecules of the carbonylating agent, or vice-versa, leading to chain growth instead of cyclization.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
-
Troubleshooting:
-
High Dilution: Running the reaction at a lower concentration favors intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Adding the carbonylating agent slowly to the solution of the diamine can help maintain a low concentration of the reactive species, further promoting cyclization.
-
Question 3: My purified product seems to contain an impurity with a similar polarity, making it difficult to separate by column chromatography. What could this be?
A likely impurity is the corresponding carbamate, formed as an intermediate that has not fully cyclized. This is more probable when using less reactive carbonylating agents like dimethyl or diethyl carbonate.[1]
-
Plausible Byproduct: N-(2,3-dimethyl-2,3-diaminobutyl) methyl/ethyl carbamate.
-
Troubleshooting:
-
Drive the Reaction to Completion: As mentioned in Question 1, ensure sufficient reaction time and consider a moderate increase in temperature to facilitate the final ring-closing step.
-
Purification:
-
Recrystallization: If the desired product is a solid, recrystallization can be an effective method for removing closely related impurities.[2][3][4][5][6] A solvent screen to find a system where the product and impurity have significantly different solubilities at high and low temperatures is recommended.
-
Chromatography Optimization: If column chromatography is necessary, try a different solvent system or a different stationary phase to improve separation.
-
-
Question 4: I am concerned about the stability of my product during the reaction or workup. What are the potential degradation pathways?
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one, being a cyclic urea, is susceptible to hydrolysis and thermal decomposition.
-
Hydrolysis: The oxazolidinone ring can be opened by hydrolysis, particularly under strong acidic or basic conditions, to regenerate the diamine starting material or form a carbamic acid intermediate which can further decompose.[7][8][9] The steric hindrance of the tetramethyl groups likely slows the rate of hydrolysis compared to less substituted cyclic ureas, but it is still a potential issue.
-
Troubleshooting:
-
Neutral Workup: During the reaction workup, aim to maintain neutral pH conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis during the reaction.
-
-
Caption: Hydrolytic degradation of the oxazolidinone ring.
-
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the reaction and purification (e.g., distillation). Use the lowest effective temperature to drive the reaction.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition at higher temperatures.
-
-
Experimental Protocols
General Protocol for Synthesis using Triphosgene
This protocol is a general guideline and should be optimized for your specific laboratory conditions. Triphosgene is a toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer, dissolve 2,3-dimethyl-2,3-butanediamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Triphosgene: Dissolve triphosgene (0.4 eq.) in anhydrous DCM and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary
| Issue | Potential Cause | Troubleshooting Strategies |
| Low Yield | Incomplete reaction, side product formation | Increase reaction time/temperature, use more reactive carbonylating agent, optimize solvent and base |
| Insoluble Byproduct | Oligomerization/Polymerization | Use high dilution, slow addition of reagents |
| Difficult Purification | Presence of carbamate intermediate | Drive reaction to completion, optimize chromatography, use recrystallization |
| Product Degradation | Hydrolysis, Thermal Decomposition | Neutral workup, anhydrous conditions, careful temperature control, inert atmosphere |
References
-
Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8‐Diaminopelargonic Acid. Taylor & Francis Online. [Link]
-
Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8‐Diaminopelargonic Acid | Request PDF. ResearchGate. [Link]
-
Theoretical Study of the Thermal Decomposition of Urea Derivatives. PubMed. [Link]
-
Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives | Request PDF. ResearchGate. [Link]
-
Theoretical Study of the Thermal Decomposition of Urea Derivatives. ResearchGate. [Link]
-
Silica-Immobilized Cyclic Urea Catalyst for the Reduction of Carboxylic Acids to Alcohols | JACS Au. ACS Publications. [Link]
-
The hydrolysis of urea and the proficiency of urease. PubMed. [Link]
-
CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Unknown Source. [Link]
-
The Hydrolysis of Urea and the Proficiency of Urease | Journal of the American Chemical Society. ACS Publications. [Link]
-
Recrystallization Lab Guide: Purification Techniques. Studylib. [Link]
-
One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Unknown Source. [Link]
-
(PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XII. N-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. ResearchGate. [Link]
-
dimethyl carbonate. SEDICI. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
A decade review of triphosgene and its applications in organic reactions. PMC. [Link]
-
Reaction of various amines with ethylene carbonate in the presence of Cs 2 CO 3. ResearchGate. [Link]
-
Recrystallization. YouTube. [Link]
-
Quantitative synthesis of the hindered urea macrocycle HUM1 a... ResearchGate. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
dimethyl carbonate: a modern green reagent and solvent. IRIS. [Link]
-
The reactions of dimethyl carbonate and its derivatives. Green Chemistry (RSC Publishing). [Link]
-
Troubleshooting in Urea-PAGE.. YouTube. [Link]
-
A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Organic Chemistry Portal. [Link]
-
Reductive Decomposition Reactions of Ethylene Carbonate by Explicit Electron Transfer from Lithium: An eReaxFF Molecular Dynamics Study. ACS Publications. [Link]
-
Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC. [Link]
-
Acid-catalysed reactions of amines with dimethyl carbonate. RSC Publishing. [Link]
-
(PDF) Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. ResearchGate. [Link]
-
Renewable dimethyl carbonate for tertiary amine quaternisation. TUE Research portal - Eindhoven University of Technology. [Link]
-
Synthesis of Macrocyclic Urea Kinase Inhibitors. Sci-Hub. [Link]
-
Degradation of an Ethylene Carbonate/Diethyl Carbonate Mixture by Using Ionizing Radiation. PubMed. [Link]
-
Exploring the Solubility of Ethylene Carbonate in Supercritical Carbon Dioxide: A Pathway for Sustainable Electrolyte Recycling from Li-Ion Batteries. MDPI. [Link]
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Technical Support Center: Optimizing Stereoselectivity with 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
An in-depth technical guide to the stereoisomers of 2,5-Diphenyl-4-oxazolidinone
Welcome to the technical support center for the 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for asymmetric synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you troubleshoot and optimize your stereoselective transformations.
The 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one, a derivative of the renowned Evans oxazolidinones, offers unique steric properties that can be advantageous for achieving high levels of diastereoselectivity.[1][2] The gem-dimethyl groups at the C5 position provide a distinct and highly hindered environment, which can enhance facial shielding of the corresponding enolate. This guide will walk you through common questions, troubleshooting scenarios, and detailed protocols to ensure your success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the application of this specific chiral auxiliary.
Q1: What are the primary advantages of using the 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one over other Evans-type auxiliaries?
The key advantage lies in the increased steric bulk provided by the two methyl groups at the C5 position. This feature enhances the conformational rigidity of the N-acyl derivative and provides a more defined steric bias. This can lead to higher diastereoselectivity in certain reactions, particularly in the alkylation of N-acyl derivatives where it forces the electrophile to approach from the less hindered face, opposite the C4 substituent.[3][4]
Q2: What types of reactions are best suited for this auxiliary?
-
Asymmetric Alkylations: Creating chiral centers via the reaction of an enolate with an alkyl halide.[3][6]
-
Asymmetric Aldol Additions: Forming β-hydroxy carbonyl compounds with high stereocontrol.[3][7]
-
Asymmetric Michael Additions: Conjugate additions to α,β-unsaturated systems.[8]
-
Asymmetric Diels-Alder Reactions: Controlling the stereochemistry of cycloaddition products.[2]
Q3: How is the acyl group attached to the auxiliary (N-acylation)?
N-acylation is the crucial first step to introduce the substrate. Common methods involve reacting the oxazolidinone with an acyl chloride or anhydride.[9] While traditional protocols use strong bases like n-butyllithium (n-BuLi) at low temperatures (-78 °C) to first deprotonate the auxiliary, milder methods using triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are often sufficient and operationally simpler.[3][10] A one-pot method using pivaloyl chloride and triethylamine to activate a carboxylic acid in situ is also highly effective.[10]
Q4: What are the general conditions for the stereoselective alkylation step?
The cornerstone of the alkylation is the formation of a rigid, chelated (Z)-enolate.[3] This is typically achieved by deprotonating the N-acyl auxiliary with a strong, non-nucleophilic base at low temperatures (-78 °C). The choice of base and solvent is critical for success.
-
Bases: Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used.[3][11]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent as it effectively solvates the lithium or sodium cation.[3]
-
Temperature: Maintaining a low temperature (typically -78 °C) is essential to ensure kinetic control and prevent side reactions or loss of selectivity.[1]
Q5: How is the auxiliary cleaved from the product?
Cleavage conditions are chosen based on the desired final product (e.g., carboxylic acid, alcohol, aldehyde). The steric hindrance of the tetramethyl group can sometimes make cleavage more challenging than with other auxiliaries. Common methods include:
-
For Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3]
-
For Primary Alcohols: Reductive cleavage with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
-
For Aldehydes: Reduction to the alcohol followed by oxidation.
Q6: Can the chiral auxiliary be recovered and reused?
Yes, one of the significant practical advantages of chiral auxiliary-based methods is the ability to recover the auxiliary after cleavage.[1][12] After the cleavage reaction and workup, the auxiliary can typically be isolated by chromatography or recrystallization and reused, which is particularly important given its cost.[8]
Part 2: Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem 1: Low or No Yield During N-Acylation
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Deprotonation (Base-Mediated Method) | The N-H of the oxazolidinone has a pKa of ~18-20. If using a strong base like n-BuLi, ensure it is fresh and properly titrated. Incomplete deprotonation leaves unreacted starting material. Solution: Use 1.05-1.1 equivalents of a high-quality n-BuLi solution in anhydrous THF at -78 °C.[13] |
| Ineffective Acylating Agent | Acyl chlorides or anhydrides can degrade upon storage, especially if exposed to moisture. Solution: Use freshly opened or distilled acylating agents. For carboxylic acids, ensure complete activation (e.g., via conversion to a mixed anhydride with pivaloyl chloride).[10] |
| Side Reactions with DMAP Catalysis | While convenient, the DMAP/Et₃N method can be slow. Prolonged reaction times at elevated temperatures can lead to decomposition. Solution: Ensure all reagents are anhydrous. Monitor the reaction by TLC. If the reaction is sluggish, consider switching to a stronger base-mediated protocol.[3] |
Problem 2: Poor Diastereoselectivity in Alkylation/Aldol Reaction
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incorrect Enolate Geometry | High diastereoselectivity relies on the preferential formation of the (Z)-enolate, which forms a rigid chelated structure with the metal cation (e.g., Li⁺), effectively blocking one face of the enolate.[3] Solution: Use a strong, hindered base like LDA or NaHMDS in THF. Avoid protic solvents or additives that can disrupt chelation. |
| Temperature Fluctuation | The reaction is under kinetic control. If the temperature rises above -78 °C, equilibration to the more stable (E)-enolate or competing reaction pathways can occur, leading to a mixture of diastereomers. Solution: Use a well-insulated dry ice/acetone or cryocool bath. Add reagents slowly and sub-surface to avoid localized heating. |
| Wrong Choice of Metal Cation | The nature of the metal cation is crucial for chelation and directing the stereochemical outcome. Lithium and sodium enolates generally provide high selectivity.[3] Boron enolates (using Bu₂BOTf) are often used for aldol reactions to give syn-aldol products.[7] Solution: For alkylations, stick with lithium (from LDA or n-BuLi) or sodium (from NaHMDS) bases. For aldol reactions, consider boron or titanium enolates for potentially complementary selectivity.[2] |
| Highly Reactive Electrophile | Very reactive electrophiles (e.g., methyl iodide, benzyl bromide) may react before optimal chelation is established, leading to lower selectivity. Solution: Ensure the enolate is fully formed before adding the electrophile. Consider adding a Lewis acid like MgBr₂·OEt₂ to enhance the rigidity of the transition state. |
Problem 3: Difficulty in Auxiliary Cleavage
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Steric Hindrance | The gem-dimethyl groups at C5, combined with a bulky C4 substituent and a sterically demanding product fragment, can significantly hinder the approach of the nucleophile (e.g., HOO⁻ or H⁻) to the exocyclic carbonyl. Solution: Increase reaction time and/or temperature moderately. For highly hindered systems, consider alternative cleavage reagents. Potassium trimethylsilanolate (KOSiMe₃) has been shown to be effective for cleaving hindered oxazolidinones.[14][15] |
| Incorrect Reagent for Desired Product | The choice of cleavage reagent dictates the product's functional group. Using LiOH/H₂O₂ will yield a carboxylic acid, while LiBH₄ yields an alcohol. Solution: Carefully select the cleavage protocol based on the synthetic goal. See the table below for guidance. |
Table 1: Comparison of Auxiliary Cleavage Methods
| Desired Product | Reagent System | Typical Conditions | Notes |
| Carboxylic Acid | LiOH / 30% H₂O₂ | THF/H₂O (4:1), 0 °C | The hydroperoxide anion is the active nucleophile. A reductive quench (e.g., Na₂SO₃) is often needed.[3] |
| Primary Alcohol | LiBH₄ | THF or Et₂O, 0 °C to RT | Milder and more chemoselective than LiAlH₄. |
| Ester | MeONa / MeOH | MeOH, Reflux | Transesterification can be effective but may risk epimerization at the α-center. |
| N-Methoxy-N-methyl (Weinreb) Amide | Me(MeO)NH·HCl / AlMe₃ | THF, -10 °C to RT | Forms a stable aluminum chelate that is cleaved upon workup. |
Problem 4: Epimerization at the α-Stereocenter During Cleavage
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Harsh Basic Conditions | Strongly basic conditions (e.g., high concentration of LiOH, high temperatures) can deprotonate the α-proton of the product, leading to racemization or epimerization. Solution: Perform the cleavage at the lowest possible temperature (e.g., 0 °C). Use the minimum necessary amount of base and quench the reaction as soon as it is complete (monitor by TLC). |
| Prolonged Reaction Time | Leaving the reaction for an extended period under basic or acidic conditions increases the risk of epimerization. Solution: Optimize the reaction time. For sluggish reactions, it is better to accept a slightly lower yield of enantiopure product than to push for completion and risk racemization. |
Part 3: Core Experimental Protocols
The following are generalized, step-by-step protocols that should be optimized for your specific substrate and electrophile.
Protocol 1: N-Acylation of the Auxiliary (DMAP/Et₃N Method)
-
To a solution of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) or THF, add triethylamine (1.5 eq.).
-
Add the desired acyl chloride (1.2 eq.) or anhydride (1.2 eq.) dropwise at room temperature.
-
Add a catalytic amount of DMAP (0.1 eq.).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction may take several hours.[3]
-
Upon completion, dilute the reaction with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-acylated auxiliary.
Protocol 2: Diastereoselective Alkylation
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl auxiliary (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add NaHMDS (1.0 M in THF, 1.1 eq.) or LDA (freshly prepared, 1.1 eq.) dropwise.[3] Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., alkyl halide, 1.2-1.5 eq.), either neat or as a solution in THF, dropwise.
-
Stir at -78 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography to separate the major diastereomer.
Protocol 3: Cleavage to the Carboxylic Acid (LiOH/H₂O₂)
-
Dissolve the purified alkylated product (1.0 eq.) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.), followed by aqueous lithium hydroxide (2.0 eq.).[3]
-
Stir vigorously at 0 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide.
-
Acidify the mixture to pH ~2-3 with aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The recovered chiral auxiliary will remain in the organic layer.
-
The aqueous layer can be basified and extracted separately to recover more of the auxiliary if needed.
-
Dry the organic layer containing the product, filter, and concentrate to yield the chiral carboxylic acid.
Part 4: Visual Guides & Mechanistic Rationale
Visualizing the process and the source of stereocontrol is key to understanding and troubleshooting these reactions.
Experimental Workflow
Caption: General workflow for asymmetric synthesis using the oxazolidinone auxiliary.
Mechanism of Stereocontrol
The high diastereoselectivity is a direct result of the steric environment created by the auxiliary.
Caption: Steric shielding of the chelated (Z)-enolate directs electrophilic attack.
Explanation of Stereocontrol:
-
Enolate Formation: Deprotonation with a lithium or sodium base forms a (Z)-enolate.
-
Chelation: The metal cation (M⁺) coordinates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring.
-
Facial Shielding: The substituent at the C4 position (R) and, crucially, the bulky gem-dimethyl groups at the C5 position effectively block the "top face" of the enolate.
-
Directed Attack: The electrophile (E⁺) is therefore forced to approach from the less sterically hindered "bottom face," resulting in the formation of a single major diastereomer.[3]
References
- BenchChem. A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2- Amino-1-(2-nitrophenyl)ethanol. BenchChem.
- BenchChem. A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem.
- Umehara, A., et al. (2025). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett 2026; 37: 407–411.
-
Evans, D.A., Helmchen, G., & Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available from: [Link]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.
- IIP Series. ASYMMETRIC SYNTHESIS. IIP Proceedings.
- Evans, D. A. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry.
-
Kim, S., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 633. Available from: [Link]
-
Zakarian, A., et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. Available from: [Link]
-
Urpí, F., et al. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. PMC. Available from: [Link]
- Sigma-Aldrich. Oxazolidinones for Asymmetric Synthesis. MilliporeSigma.
- Urpí, F., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona.
-
Reddy, K. L. Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar. Available from: [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available from: [Link]
- Nagao, Y., et al. A study of the alkylation and acylation of N-acylthiazolidinethione. Journal of the Chinese Chemical Society.
-
Kawasaki, I., et al. Cleavage of the oxazolidinone moiety of 4. ResearchGate. Available from: [Link]
- Al-Khamees, H. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry.
-
Prashad, M., et al. (1998). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. Available from: [Link]
-
Concellón, J. M., et al. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. PubMed. Available from: [Link]
- BenchChem. Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.
-
Concellón, J. M., et al. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. SciSpace. Available from: [Link]
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- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. iipseries.org [iipseries.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. (2003) | Diane M. Coe | 42 Citations [scispace.com]
Technical Support Center: Optimizing Solvent Selection for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Reactions
Welcome to the technical support center for reactions involving the 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure both success and reproducibility in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the underlying rationale to empower your experimental design.
Issue 1: Low or No Conversion During N-Acylation
Q: I am attempting to N-acylate 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one with an acid chloride and a base (e.g., triethylamine), but I am observing very low conversion to the desired product. What are the likely solvent-related causes?
A: This is a common issue that often points to problems with solubility or reaction kinetics, both heavily influenced by the solvent.
Possible Causes & Suggested Solutions:
-
Poor Solubility of the Oxazolidinone: The starting material, 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one, may have limited solubility in nonpolar solvents, leading to a heterogeneous mixture and slow reaction rates.
-
Action: Switch to a more polar, aprotic solvent that can better solvate the starting materials. Acetonitrile (MeCN) is an excellent starting point as it effectively dissolves the oxazolidinone and is compatible with common acylation conditions.[1] Dichloromethane (DCM) or tetrahydrofuran (THF) are also viable options, though you may need to ensure complete dissolution.
-
-
Inappropriate Solvent Polarity for the Reaction Mechanism: The N-acylation reaction proceeds through a nucleophilic attack of the oxazolidinone nitrogen on the acylating agent. The polarity of the solvent can influence the rate of this step.
-
Action: For reactions involving acid chlorides or anhydrides, polar aprotic solvents are generally preferred. Solvents like acetonitrile or N,N-dimethylformamide (DMF) can stabilize the charged intermediates and transition states, accelerating the reaction.[2] While some N-acylations can be performed under solvent-free conditions, using a solvent often provides better control and yields.[3][4]
-
-
Presence of Protic Impurities: Water or other protic impurities in your solvent can react with the acylating agent (e.g., acid chloride or anhydride), quenching it before it can react with the oxazolidinone. This hydrolysis side reaction reduces the yield significantly.[5]
-
Action: Ensure your solvent is anhydrous. Implement rigorous drying procedures for all solvents and reagents before use.[5] See Experimental Protocol 1 for a standard solvent drying procedure.
-
Issue 2: Poor Diastereoselectivity in α-Alkylation of N-Acyl Oxazolidinone
Q: I have successfully prepared my N-acyl-4,4,5,5-tetramethyl-1,3-oxazolidin-2-one. However, upon forming the enolate with LDA and quenching with an alkyl halide, I'm getting a poor diastereomeric ratio. How can the solvent be affecting my stereocontrol?
A: This is a critical issue, as the primary function of the oxazolidinone auxiliary is to direct stereoselective bond formation.[6][7] The solvent plays a crucial role in maintaining the rigid, chelated transition state necessary for high diastereoselectivity.
Possible Causes & Suggested Solutions:
-
Coordinating Solvent Interference: The high diastereoselectivity in Evans auxiliary chemistry stems from the formation of a rigid metal enolate where the metal ion (e.g., Li⁺, Na⁺, Ti⁴⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary.[8][9] Coordinating solvents, such as THF at higher temperatures or DMF/DMSO, can compete with the auxiliary for coordination to the metal center. This disrupts the rigid chelate, leading to a loss of facial selectivity during the electrophilic attack.
-
Action: Use a non-coordinating, aprotic solvent. Tetrahydrofuran (THF) is the most common choice and is generally effective, especially at low temperatures (e.g., -78 °C), where its coordinating ability is reduced.[10] For particularly sensitive alkylations, consider less coordinating etheral solvents like diethyl ether. Avoid highly coordinating solvents like DMF or DMSO for the enolization and alkylation steps.
-
-
Insufficiently Low Temperature: The stability of the chelated enolate is temperature-dependent. If the reaction temperature is too high, the solvent molecules have more kinetic energy and are more likely to disrupt the chelate.
-
Action: Maintain a strictly controlled low temperature (typically -78 °C) throughout the enolate formation and alkylation process. Ensure your cooling bath is stable and that the reaction flask is properly submerged.
-
Experimental Protocols
Experimental Protocol 1: Drying of Solvents
Objective: To remove water from solvents to prevent side reactions. This protocol is essential for moisture-sensitive reactions like enolate formations.[5]
Materials:
-
Solvent to be dried (e.g., Tetrahydrofuran, Diethyl Ether)
-
Drying agent (e.g., Sodium/benzophenone for ethers, Calcium hydride for halogenated solvents)
-
Inert atmosphere (Nitrogen or Argon)
-
Distillation apparatus
Procedure for Drying Ethereal Solvents (e.g., THF):
-
Pre-drying: Add sodium wire or pellets to the solvent in a suitable flask.
-
Indicator: Add a small amount of benzophenone. The solution will turn deep blue or purple when the solvent is anhydrous, indicating the formation of the benzophenone ketyl radical.
-
Reflux: Heat the solvent to reflux under an inert atmosphere until the characteristic blue/purple color persists.
-
Distillation: Distill the solvent directly into the reaction flask or a dry storage flask under an inert atmosphere.
-
Storage: Store the dried solvent over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most important solvent properties to consider for reactions with 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one?
A1: The three most critical properties are:
-
Polarity (Dielectric Constant): A solvent's polarity determines its ability to dissolve starting materials and stabilize charged intermediates.[11] Aprotic polar solvents (e.g., MeCN, DMF) are excellent for N-acylation, while less polar aprotic solvents (e.g., THF, Et₂O) are ideal for enolate chemistry.[2][12]
-
Coordinating Ability: This is crucial for stereoselectivity. Non-coordinating solvents are essential for maintaining the rigid chelated structures of metal enolates.
-
Protic vs. Aprotic Nature: Protic solvents (containing acidic protons, e.g., water, alcohols) will quench strong bases and reactive intermediates like enolates and are generally avoided except during workup. Aprotic solvents are required for most steps.[5]
Q2: Why is THF so commonly used for enolate alkylations with this auxiliary?
A2: THF offers an excellent balance of properties. It is aprotic and polar enough to dissolve the N-acyl oxazolidinone substrate and the lithium diisopropylamide (LDA) base. Crucially, at the very low temperatures used for these reactions (-78 °C), its ability to coordinate with the lithium cation is significantly reduced, allowing the desired rigid, substrate-chelated enolate to form, thus ensuring high diastereoselectivity.
Q3: Can I use a co-solvent to improve the solubility of my starting material?
A3: Yes, but with caution. If your N-acyl oxazolidinone has poor solubility in THF at -78 °C, you might be tempted to add a stronger solvent. However, adding a highly coordinating co-solvent like HMPA or DMPU, while effective for some challenging alkylations, can alter the aggregation state and reactivity of the enolate. If you must use a co-solvent, introduce it carefully and be prepared to re-optimize the reaction, as it may impact stereoselectivity.
Q4: What is the best solvent for cleaving the auxiliary after my reaction is complete?
A4: The choice of solvent depends on the cleavage method. For the common hydrolytic cleavage using lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂), a mixture of THF and water is typically used.[10] This solvent system ensures that both the organic substrate and the aqueous reagents are mutually soluble, facilitating a smooth and efficient reaction. For other cleavage methods, such as reduction or transesterification, the solvent will need to be compatible with the specific reagents used (e.g., an aprotic solvent like THF for LiBH₄ reduction).[13]
Data Presentation
Table 1: Properties of Common Solvents for Oxazolidinone Chemistry
This table provides a quick reference for selecting an appropriate solvent based on key physical properties.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Polarity Type | Typical Use Case |
| Tetrahydrofuran (THF) | 66 | 7.6[11] | Polar Aprotic, Coordinating | Enolate formation/alkylation |
| Diethyl Ether | 34.6 | 4.3[11] | Nonpolar Aprotic, Coordinating | Enolate formation/alkylation |
| Dichloromethane (DCM) | 39.6 | 9.1[11] | Polar Aprotic, Non-coordinating | N-acylation, Workup/Extraction |
| Acetonitrile (MeCN) | 81.6 | 37.5[12] | Polar Aprotic, Weakly Coordinating | N-acylation |
| N,N-Dimethylformamide (DMF) | 153 | 36.7[12] | Polar Aprotic, Coordinating | N-acylation (use with caution) |
| Toluene | 110.6 | 2.4[14] | Nonpolar Aprotic, Non-coordinating | Synthesis of oxazolidinone |
| Ethanol (EtOH) | 78.5 | 24.6[12] | Polar Protic | Cleavage reactions, Recrystallization |
Data sourced from various chemical property databases and publications.[11][12][14][15][16]
Visualizations
Diagram 1: General Solvent Selection Workflow
This diagram outlines a logical decision-making process for choosing the right solvent system for your reaction.
Caption: A decision tree for selecting the optimal solvent based on the reaction type.
Diagram 2: Solvent Effect on Enolate Chelation and Stereoselectivity
This diagram illustrates how solvent choice directly impacts the stereochemical outcome of an alkylation reaction.
Caption: The impact of coordinating vs. non-coordinating solvents on stereocontrol.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays.
- University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
- Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota.
- Honeywell. (n.d.). Dielectric Constant.
- Peris, G., et al. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona.
- Nishikawa, T., et al. (2025). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Synlett.
- Benchchem. (2025). Troubleshooting side reactions in 5(4H)-oxazolone synthesis.
- Kumar, S., et al. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.
- Urpí, F., & Vilarrasa, J. (n.d.). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC.
- Davies, S. G., et al. (2003). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. PubMed.
- Davies, S. G., et al. (1995). 4-Substituted-5,5-dimethyl oxazolidin-2-ones as effective chiral auxiliaries for enolate alkylations and Michael additions. SciSpace.
- Sharma, P., et al. (n.d.). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.
- Nagao, Y., et al. (n.d.). A study of the alkylation and acylation of N-acylthiazolidinethione. ResearchGate.
- Al-Fayoumi, M. (2025). Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. An-Najah Staff.
- Crimmins, M. T., et al. (n.d.). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. SciELO.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciforum.net [sciforum.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. staff.najah.edu [staff.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 10. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 13. Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. Dielectric Constant [macro.lsu.edu]
Technical Support Center: Large-Scale Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique thermodynamic and kinetic challenges encountered during the large-scale synthesis of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one (CAS: 52856-03-8) [1].
The oxazolidin-2-one core is a privileged heterocyclic framework used extensively as a chiral auxiliary, a constrained peptidomimetic building block, and a key intermediate in drug development [2, 3]. However, the symmetric tetramethyl substitution at the 4- and 5-positions introduces extreme steric hindrance (two adjacent tertiary centers). This guide explains the causality behind our optimized protocols, empowering you to troubleshoot stalled reactions, minimize side-products, and safely scale your process.
Process Workflow & Mechanistic Pathway
When reacting 3-amino-2,3-dimethylbutan-2-ol with a carbonyl equivalent, the bulky gem-dimethyl groups drastically slow down the intermolecular nucleophilic attack. However, once the intermediate is formed, the Thorpe-Ingold effect thermodynamically favors the intramolecular cyclization, provided the kinetic activation barrier is overcome with sufficient thermal energy or base catalysis.
Graphviz Workflow: CDI-mediated synthesis pathway of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.
Reagent Selection & Quantitative Metrics
For large-scale processing, moving away from highly toxic phosgene gas is an industrial priority [4]. Below is a comparative analysis of carbonylation reagents based on process chemistry metrics.
Table 1: Comparison of Carbonylation Reagents for Scale-Up
| Carbonylation Reagent | Process Scalability | Waste (E-Factor) | Safety Profile | Required Activation Temp |
| Phosgene | High | Low | Critical Hazard (Lethal Gas) | -20 °C to 20 °C |
| Triphosgene | Medium | Medium | High Hazard (Solid, generates phosgene) | 0 °C to 50 °C |
| CDI | High | High (Imidazole mass) | Safe (Bench-stable solid) | 60 °C to 110 °C |
| Dimethyl Carbonate | High | Very Low (Methanol byproduct) | Safe (Green solvent/reagent) | >120 °C (Pressurized) |
For standard kilo-lab scale-up, CDI provides the optimal balance of safety, reactivity, and equipment requirements.
Standard Operating Protocol (SOP): Kilo-Scale CDI Route
This self-validating system leverages step-wise heating. We separate the initial acylation (driven at moderate heat to prevent reagent decomposition) from the final cyclization (driven at high heat to overcome the steric barrier).
Materials:
-
3-amino-2,3-dimethylbutan-2-ol (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 eq)
-
Anhydrous Toluene (10 volumes)
-
Potassium tert-butoxide (KOtBu) (0.1 eq, optional catalyst)
Methodology:
-
Reactor Purge: Inert the jacketed glass reactor with nitrogen (N₂) for 15 minutes to prevent moisture-induced hydrolysis of CDI.
-
Reagent Loading: Charge the reactor with 3-amino-2,3-dimethylbutan-2-ol (1.0 eq) and anhydrous toluene (10 vol). Agitate at 250 RPM.
-
Acylation Phase: Add CDI (1.2 eq) portion-wise over 30 minutes to control off-gassing (if trace moisture is present). Heat the jacket to 60 °C and maintain for 2 hours. Causality: This temperature provides sufficient energy for the primary amine (on the tertiary carbon) to attack CDI without thermally degrading the remaining CDI.
-
Cyclization Phase: Increase the reactor temperature to 110 °C (reflux). Optional: Add 0.1 eq KOtBu if IPC (In-Process Control) shows slow cyclization. Hold for 8–12 hours. Causality: The tertiary alcohol requires significant thermal energy to attack the intermediate amide carbonyl due to the massive steric shield of the four methyl groups.
-
Aqueous Quench & Wash: Cool to 40 °C. Add 5 volumes of deionized water and agitate for 20 minutes. Separate the aqueous layer. Wash the organic layer with 1M HCl (3 volumes) to fully protonate and remove the imidazole byproduct, followed by a brine wash.
-
Crystallization: Concentrate the toluene layer under reduced pressure to ~3 volumes. Slowly charge 5 volumes of heptane as an antisolvent. Cool the reactor to 0–5 °C at a rate of 10 °C/hour to induce controlled crystallization. Filter and dry under vacuum at 45 °C.
Troubleshooting Guide (Q&A)
Q: In-process HPLC indicates the reaction stalls at ~60% conversion, and a major intermediate is accumulating. What is happening? A: You are likely observing the accumulation of the uncyclized N-acylimidazole intermediate. The initial amine attack is successful, but the ring closure is stalling. Causality: The 4,4,5,5-tetramethyl substitution creates massive steric hindrance around the transition state. Solution: Ensure the reaction is truly at reflux (110 °C in toluene). If it is still stalled, add a catalytic amount of a strong, non-nucleophilic base like KOtBu (0.1 to 0.2 eq). This deprotonates the tertiary alcohol, converting it into a much more nucleophilic alkoxide that can force the cyclization despite the steric bulk.
Q: We are observing an unknown byproduct with a lower mass during LC-MS analysis. What causes this? A: This is likely an elimination byproduct, specifically an allylic amine resulting from the dehydration of the tertiary alcohol. Causality: Under prolonged heating, especially if acidic impurities are present, tertiary alcohols undergo facile dehydration to form the corresponding alkene, entirely destroying the precursor's ability to form the oxazolidin-2-one ring. Solution: Ensure strictly anhydrous conditions and verify that your starting materials are free of acidic impurities. If using a base, avoid prolonged heating (>24 hours) at high temperatures.
Q: The isolated product is heavily contaminated with imidazole. How do we completely remove it without losing yield? A: Imidazole has a high affinity for the organic phase if not fully ionized. Causality: Imidazole has a pKa of ~7.0. A standard water wash is insufficient to partition it quantitatively into the aqueous layer. Solution: Implement a strict acidic wash using 1M HCl. This protonates the imidazole, lowering its partition coefficient (LogP) drastically and driving it entirely into the aqueous phase. Since 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one lacks basic amines, it will not be protonated and remains safely in the toluene phase.
Frequently Asked Questions (FAQs)
Q: Can we substitute CDI with Dimethyl Carbonate (DMC) to improve the E-factor of the process? A: Yes, DMC is an excellent, green alternative that generates only methanol as a byproduct. However, because of the extreme steric hindrance of the tetramethyl precursor, DMC requires forcing conditions. You will likely need an autoclave reactor capable of reaching 140–160 °C (elevated pressure) and a catalyst like sodium methoxide or a zirconium-based Lewis acid to achieve acceptable kinetics.
Q: Are there any thermal runaway risks during this scale-up? A: The reaction with CDI is generally mild compared to phosgene, but the initial addition of CDI can generate CO₂ gas if it reacts with trace water. Furthermore, the reaction of CDI with the amine is mildly exothermic. The main safety consideration is controlled off-gassing. Always add CDI portion-wise at a pilot scale and ensure your condenser has sufficient capacity.
Q: Why do we use toluene instead of dichloromethane (DCM) for this reaction? A: DCM boils at ~40 °C. Due to the severe steric bulk of the 4,4,5,5-tetramethyl system, 40 °C does not provide enough thermal energy to drive the intramolecular cyclization. Toluene allows the process to reach 110 °C at ambient pressure, providing the necessary activation energy.
References
-
PubChem. (n.d.). 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one. National Institutes of Health. Available at:[Link]
-
Zappia, G., et al. (2007). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. ResearchGate. Available at:[Link]
-
Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. Università di Bologna. Available at: [Link]
- US Patent 6303791B1. (n.d.). One pot synthesis of 2-oxazolidinone derivatives. Google Patents.
Validation & Comparative
A Comparative Guide to Diol Protecting Groups: An Evaluation of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one as a Potential Candidate
In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. For molecules containing diol moieties, the selection of an appropriate protecting group is critical to prevent unwanted side reactions and achieve high yields of the desired product. This guide provides a comprehensive comparison of commonly employed diol protecting groups and investigates the potential utility of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one in this role. While this specific oxazolidinone is a valuable chiral auxiliary and synthetic intermediate, its application as a diol protecting group is not established in the chemical literature. This guide will therefore explore its theoretical viability based on the known chemistry of the oxazolidinone ring system and contrast it with field-proven alternatives.
The Imperative of Diol Protection
Diols, compounds containing two hydroxyl groups, are prevalent in a vast array of biologically active molecules, including carbohydrates, steroids, and macrolide antibiotics. The hydroxyl groups are nucleophilic and can react with a wide range of electrophiles, and they can also be susceptible to oxidation. Protecting these groups allows for chemical transformations to be carried out selectively at other sites within a complex molecule. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions.
-
Easy to remove in high yield under specific and mild conditions that do not affect other functional groups.
-
Orthogonal to other protecting groups present in the molecule, meaning one can be removed without affecting the others.[1]
Established Strategies for Diol Protection: A Performance Overview
The choice of a diol protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that the protected molecule must endure. The most common and reliable diol protecting groups fall into three main categories: acetals/ketals, silyl ethers, and benzyl ethers.
Acetals and Ketals: The Workhorses of Diol Protection
Cyclic acetals and ketals are among the most frequently used protecting groups for 1,2- and 1,3-diols due to their ease of formation and general stability under basic and neutral conditions.[2] The isopropylidene ketal, commonly known as an acetonide, is formed by the acid-catalyzed reaction of a diol with acetone or 2,2-dimethoxypropane.[3][4]
-
Stability: Acetonides are robust in the presence of bases, nucleophiles, and many oxidizing and reducing agents.[5]
-
Lability: They are readily cleaved by hydrolysis with aqueous acid.[4] This acid-lability is a key feature, allowing for deprotection under mild conditions.
Caption: General workflow for acetonide protection and deprotection.
Silyl Ethers: Tunable Stability and Orthogonality
Silyl ethers are a versatile class of protecting groups for alcohols, and their stability can be finely tuned by varying the steric bulk of the substituents on the silicon atom.[6][7] For diols, cyclic silyl ethers such as di-tert-butylsilylene (DTBS) and tetraisopropyldisiloxanediyl (TIPDS) groups are particularly useful.[5]
-
Tunable Stability: The stability of silyl ethers to acidic and basic conditions increases with the steric bulk of the substituents. The relative stability to acid hydrolysis is TMS < TES < TBDMS < TIPS < TBDPS.[7]
-
Orthogonality: Silyl ethers are stable to the basic conditions used for many other transformations and are cleaved by fluoride ions (e.g., TBAF), making them orthogonal to acid-labile acetals and base-labile esters.[5]
Caption: General workflow for silyl ether protection and deprotection.
Benzyl Ethers and Benzylidene Acetals: Robust and Versatile
Benzyl ethers are known for their high stability towards a wide range of acidic and basic conditions.[8] For diols, benzylidene acetals are a common choice. A key advantage of the benzylidene group is its susceptibility to regioselective reductive cleavage, which can yield a free hydroxyl group at one position and a benzyl ether at the other.[5]
-
Robust Stability: Benzyl ethers are stable to strong bases, organometallics, and many oxidizing and reducing agents.
-
Deprotection: The most common method for deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient method.[8]
An Inquiry into 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
A thorough review of the scientific literature reveals that 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is not utilized as a protecting group for diols. The oxazolidin-2-one ring system is a well-known structural motif in medicinal chemistry, particularly in antibiotics like linezolid, and as a chiral auxiliary in asymmetric synthesis (Evans auxiliaries).[5]
The synthesis of an oxazolidin-2-one typically involves the cyclization of a β-amino alcohol with a carbonylating agent like phosgene or a chloroformate. The cleavage of the oxazolidin-2-one ring, conversely, regenerates the β-amino alcohol.[9][10]
Hypothetical Application as a Diol Protecting Group:
To employ 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one for diol protection, one would theoretically need to first convert the diol into the corresponding β-amino alcohol. This multi-step process would be significantly less efficient than the direct, one-pot protection methods available with standard protecting groups.
Furthermore, deprotection would regenerate the β-amino alcohol, necessitating an additional, potentially challenging, step to convert the amino group back to a hydroxyl group to recover the original diol. This indirect route makes the oxazolidinone functionally unsuitable for the temporary masking of diol moieties.
Comparative Analysis of Diol Protecting Groups
| Protecting Group | Introduction | Stability | Deprotection Conditions | Orthogonality |
| Isopropylidene (Acetonide) | One step; acid catalysis with acetone or 2,2-DMP.[3] | Stable to bases, nucleophiles, and many redox reagents.[5] | Mild aqueous acid (e.g., aq. HCl, p-TsOH).[5] | Orthogonal to silyl ethers, benzyl ethers, and base-labile groups. |
| t-Butyldimethylsilyl (TBDMS) Ether | One step; TBDMSCl with a base (e.g., imidazole).[6] | Stable to non-acidic and non-fluoride conditions.[5] | Fluoride ions (e.g., TBAF); strong acid.[5] | Orthogonal to acetals, benzyl ethers, and base-labile groups. |
| Benzylidene Acetal | One step; acid catalysis with benzaldehyde.[5] | Stable to bases and nucleophiles.[5] | Acidic hydrolysis; hydrogenolysis (Pd/C, H₂).[5] | Orthogonal to silyl ethers and base-labile groups. |
| 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one (Hypothetical) | Multi-step: diol -> amino alcohol -> oxazolidinone. | Likely stable to a range of conditions, but susceptible to strong base/acid.[10] | Strong base (e.g., KOTMS) or harsh hydrolysis to yield the amino alcohol, not the diol directly.[10] | Impractical for diol protection due to multi-step introduction and non-direct deprotection. |
Experimental Protocols
Protocol 1: Acetonide Protection of a Diol
This protocol describes the formation of an acetonide from a generic 1,2-diol using 2,2-dimethoxypropane.
Materials:
-
1,2-Diol (1.0 mmol)
-
2,2-Dimethoxypropane (1.5 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
Procedure:
-
To a solution of the diol in anhydrous DCM, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TsOH.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with triethylamine (Et₃N).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: TBDMS Protection of a Diol (Mono-protection)
This protocol details the mono-protection of a primary hydroxyl group in the presence of a secondary one.
Materials:
-
Diol (1.0 mmol)
-
t-Butyldimethylsilyl chloride (TBDMSCl) (1.1 mmol)
-
Imidazole (2.2 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
Procedure:
-
Dissolve the diol and imidazole in anhydrous DMF under an inert atmosphere.
-
Add TBDMSCl in one portion.
-
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Deprotection of an Acetonide
Materials:
-
Acetonide-protected diol (1.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
1 M Aqueous HCl (2 mL)
Procedure:
-
Dissolve the acetonide in THF.
-
Add the aqueous HCl solution.
-
Stir the mixture at room temperature, monitoring by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected diol.
Conclusion
The judicious selection of a protecting group is a critical decision in the design of a synthetic route. Acetonides, silyl ethers, and benzylidene acetals are well-established, reliable, and versatile protecting groups for diols, each offering a distinct profile of stability and reactivity that can be tailored to the specific needs of a synthesis.
While 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is an important molecule in its own right, particularly as a chiral auxiliary, it is not a suitable protecting group for diols. The hypothetical pathway for its use in this capacity is inefficient, involving multiple steps for both protection and deprotection, and does not regenerate the diol directly. For researchers, scientists, and drug development professionals, adherence to the established and efficient methods of diol protection is recommended for achieving synthetic goals with clarity and high yield.
References
-
Wikipedia. Acetonide. [Link]
-
Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]
-
ResearchGate. Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. [Link]
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Wikipedia. Silyl ether. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
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Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. [Link]
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Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Organic Chemistry Portal. Benzyl Ethers. [Link]
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Pearson. Acetals can be used as protecting groups for aldehydes, ketones, .... [Link]
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KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]
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Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
University of Calgary. Alcohol Protecting Groups. [Link]
-
PubMed. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. [Link]
-
ResearchGate. An Easy Route to 4-Substituted 2-Oxazolidinones from Prochiral-1,3-diols. [Link]
-
Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]
-
PubMed. Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. [Link]
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- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide for Diol Protection: 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one versus Acetonide
print(google_search.search(queries=["4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one diol protection mechanism", "4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one stability vs acetonide", "cleavage conditions for 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one protecting group", "experimental protocol for 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one diol protection", "orthogonal protection strategies diols acetonide oxazolidinone"]))
In the intricate world of organic synthesis, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of diol functionalities, acetonides have long been a workhorse. However, the emergence of alternatives like 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one offers chemists a nuanced choice with distinct advantages in specific synthetic contexts. This guide provides a comprehensive comparison of these two protecting groups, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Imperative of Diol Protection
Diols, with their vicinal hydroxyl groups, are versatile functional groups but can also be liabilities in multi-step syntheses. Their inherent nucleophilicity and potential for oxidation necessitate protection to ensure the selective transformation of other parts of a molecule.[1] The ideal protecting group should be easy to install, stable under a range of reaction conditions, and readily cleaved under mild conditions that do not affect other functionalities.[1][2]
Acetonide protection, typically achieved through the reaction of a diol with acetone or its equivalent in the presence of an acid catalyst, forms a five-membered ketal ring (an isopropylidene ketal).[3][4][5] This method is widely used due to its simplicity and the general stability of the resulting protected diol.[6][7]
The 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one protecting group, a type of cyclic carbamate, offers a different approach. Its installation and cleavage rely on different chemical principles, providing an orthogonal strategy for complex molecule synthesis.[3][8]
At a Glance: Key Differences
| Feature | Acetonide (Isopropylidene Ketal) | 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one |
| Structure | Cyclic Ketal | Cyclic Carbamate |
| Installation | Acid-catalyzed reaction with acetone, 2,2-dimethoxypropane, or acetone dimethyl ketal.[3][7] | Reaction with a carbonylating agent (e.g., phosgene, carbonyldiimidazole) and the corresponding diamine. |
| Stability | Generally stable to basic, reductive, and mild oxidative conditions.[3] Labile to acid.[3][6] | Stable to acidic conditions.[3] Labile to basic conditions.[3] |
| Cleavage | Mild to strong acidic conditions (e.g., aq. HCl, p-TsOH, 80% Acetic Acid).[3][6] | Basic hydrolysis (e.g., K₂CO₃, NaOH).[3] |
| Applications | Widely used in carbohydrate chemistry and natural product synthesis.[4][6] | Useful in scenarios requiring orthogonal protection strategies where acid-labile groups must be preserved.[8][9] |
Delving Deeper: A Mechanistic and Stability Comparison
The fundamental difference in the stability of these two protecting groups lies in their chemical nature. The acetonide is a ketal, and its formation and cleavage are governed by the principles of acetal chemistry, which is highly sensitive to acid catalysis.[10][11]
Acetonide Protection and Deprotection:
The acid-catalyzed reaction involves protonation of the acetone carbonyl, making it more electrophilic for attack by the diol's hydroxyl groups. The subsequent elimination of water drives the formation of the cyclic ketal. Deprotection is the reverse process, initiated by protonation of one of the ketal oxygens, followed by nucleophilic attack of water.
Caption: Acetonide formation and cleavage mechanism.
The 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one protecting group, being a cyclic carbamate, is stable to acidic conditions but susceptible to cleavage by base-catalyzed hydrolysis.[3] This contrasting stability profile is the basis for its use in orthogonal protection strategies.
Experimental Showdown: A Comparative Analysis
To illustrate the practical implications of these differences, let's consider a synthetic sequence where a molecule contains both a diol protected as an acetonide and another as a 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
Scenario: Selective deprotection in a polyfunctional molecule.
| Step | Reagent/Condition | Acetonide Behavior | 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Behavior | Outcome |
| 1 | 80% Acetic Acid (aq), RT[6] | Cleaved | Stable | Selective deprotection of the acetonide. |
| 2 | Trifluoroacetic Acid (TFA), CH2Cl2, 0 °C[12] | Cleaved | Stable | Selective deprotection of the acetonide. |
| 3 | K₂CO₃, MeOH, RT[3] | Stable | Cleaved | Selective cleavage of the oxazolidinone. |
| 4 | Potassium trimethylsilanolate, THF[13] | Stable | Cleaved | Selective cleavage of the oxazolidinone. |
This highlights the concept of orthogonality , a cornerstone of modern synthetic strategy.[2][8][9] By choosing protecting groups with different cleavage conditions, chemists can unmask specific functional groups in a desired sequence.
Experimental Protocols
Protocol 1: Acetonide Protection of a Generic 1,2-Diol
Materials:
-
1,2-Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,2-diol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add 2,2-dimethoxypropane followed by p-TSA.[1]
-
Stir the reaction mixture at room temperature and monitor by TLC.[1]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.[1]
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Caption: Workflow for acetonide protection of a diol.
Protocol 2: Deprotection of an Acetonide
Materials:
-
Acetonide-protected diol (1.0 eq)
-
80% Acetic Acid in water[6]
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the acetonide-protected diol in a mixture of MeOH and 80% aqueous acetic acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.[1]
-
Extract the product with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion: A Strategic Choice
The decision between using a 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one and an acetonide for diol protection is not a matter of one being universally superior. Instead, it is a strategic choice dictated by the overall synthetic plan.
-
Acetonides remain an excellent choice for their ease of installation and general stability, particularly when acidic conditions are to be avoided in subsequent steps.[3][6]
-
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one provides a valuable orthogonal protecting group, enabling selective deprotection in the presence of acid-labile functionalities like acetonides.[3][8]
A thorough understanding of the stability and reactivity of each protecting group is paramount. By leveraging these differences, chemists can navigate complex synthetic pathways with greater precision and efficiency.
References
- BenchChem. (2025). A Comparative Guide to Diol Protection Strategies in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Acetonide Groups in the Synthesis of Ingenol and Related Diterpenoids.
- Organic Chemistry Portal. (n.d.). Acetonides.
- ResearchGate. (n.d.). ChemInform Abstract: Environment Friendly Chemoselective Deprotection of Acetonides and Cleavage of Acetals and Ketals in Aqueous Medium Without Using Any Catalyst or Organic Solvent.
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for 1,3-Diols: A Guide for Researchers.
- PMC. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- BenchChem. (2025). A Comparative Guide to Diol Protecting Groups: Limitations of 1,3-Dimethoxy-2,2-dimethylpropane.
- Indian Academy of Sciences. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and organic solvent.
- Wikipedia. (n.d.). Acetonide.
- Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Vaia. (n.d.). Acetals can serve as protecting groups for 1,2-diols,as well as for aldehydes and ketones. When the acetal is formed from acetone plus the diol, the acetal is called as acetonide. Show the acetonides formed from these diols with acetone under acid catalysis.
- Unknown Source. (n.d.).
- CEM Corporation. (n.d.). Protection and Deprotection.
- Chemistry Steps. (2022). Diols: Nomenclature, Preparation, and Reactions.
- YouTube. (2020). Protection of vicinal diols as acetonides.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- ChemScene. (n.d.). 3-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxazolidin-2-one.
- ResearchGate. (2025). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2 and 5-ones, and application to the synthesis of (R)-salmeterol.
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A Comparative Guide to 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for robust and predictable methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable strategy, with the Evans oxazolidinones being a cornerstone of this approach.[1][2] This guide provides an in-depth technical comparison of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one and its structurally related analogs, often referred to as "SuperQuat" auxiliaries, against the classical Evans auxiliaries. We will explore their applications in key carbon-carbon bond-forming reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
The Rationale for Gem-Disubstitution in Oxazolidinone Auxiliaries
The stereodirecting influence of an oxazolidinone auxiliary is primarily dictated by the steric hindrance it imposes on the N-acyl chain, thereby directing the approach of electrophiles to one face of the enolate.[1] In traditional Evans auxiliaries, substituents at the C4 and/or C5 positions provide this steric bias. The introduction of geminal disubstitution, particularly at the C5 position as seen in 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one and its analogs, presents a compelling strategy to further enhance facial selectivity by creating a more defined and rigid steric environment. This guide will delve into the practical implications of this structural modification.
Synthesis of the Chiral Auxiliary
The parent 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is synthesized from the corresponding amino alcohol, 2-amino-2,3-dimethyl-3-butanol. The cyclization is typically achieved through reaction with a phosgene equivalent, such as diethyl carbonate.
Experimental Protocol: Synthesis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
-
Step 1: Synthesis of 2-amino-2,3-dimethyl-3-butanol: This precursor can be synthesized via various established methods, often starting from commercially available materials like pinacolone.
-
Step 2: Cyclization: The amino alcohol (1.0 eq) and diethyl carbonate (1.5 eq) are heated to reflux in the presence of a catalytic amount of a strong base (e.g., sodium ethoxide). The reaction progress is monitored by the distillation of ethanol.
-
Step 3: Purification: Upon completion, the reaction mixture is cooled, and the excess diethyl carbonate is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one.
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a fundamental method for the synthesis of α-chiral carboxylic acid derivatives.[2] The diastereoselectivity of this reaction is a critical measure of the auxiliary's effectiveness.
Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-isopropyl-5,5-dimethyl-oxazolidin-2-one | Benzyl bromide | 95 | >99:1 | |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Allyl iodide | 77 | 98:2 | [3][4] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | 85 | >95:5 |
Note: Direct experimental data for 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one in this specific reaction is limited in the readily available literature. The data for the 5,5-dimethyl analog is presented as a close structural and functional equivalent.
The high diastereoselectivity observed with the 5,5-dimethyloxazolidin-2-one auxiliary highlights the efficacy of the gem-dimethyl group in enforcing a single approach trajectory for the electrophile.
Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone
-
Step 1: Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq). After stirring for 15 minutes, propionyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.
-
Step 2: Enolate Formation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes to form the Z-enolate.
-
Step 3: Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Step 4: Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by column chromatography.[3]
Diagram of Asymmetric Alkylation Workflow
Caption: Workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and chiral auxiliaries provide excellent control over the formation of new stereocenters.[5]
Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | 80 | >99:1 | [2] |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | 95 | >99:1 | [2] |
| 4(S)-Benzyl-1,3-thiazolidin-2-one (Thio-analog) | Benzaldehyde | 86 | 97:3 | [6] |
Note: While specific data for 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one is scarce, the general principles and high selectivities observed with other oxazolidinones are expected to apply.
The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler transition state model, where the Z-enolate forms a six-membered chair-like transition state with the aldehyde, minimizing steric interactions.[1]
Experimental Protocol: Boron-Mediated Asymmetric Aldol Reaction
-
Step 1: Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Dibutylboron triflate (1.1 eq) is added dropwise, followed by a hindered base such as triethylamine (1.2 eq). The mixture is stirred to form the Z-boron enolate.
-
Step 2: Aldol Addition: The aldehyde (1.2 eq) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Step 3: Work-up and Purification: The reaction is quenched with a phosphate buffer, and the product is extracted. The diastereoselectivity is determined by ¹H NMR, and the product is purified by column chromatography.[7]
Diagram of Zimmerman-Traxler Transition State
Caption: A simplified representation of the Zimmerman-Traxler transition state in a boron-mediated aldol reaction.
Performance in Asymmetric Conjugate (Michael) Additions
Conjugate addition reactions are crucial for the formation of 1,5-dicarbonyl compounds and related structures.[8] Chiral oxazolidinones can be used to control the stereochemistry of these additions.
Experimental Protocol: Asymmetric Michael Addition
-
Step 1: Preparation of the Michael Acceptor: The chiral auxiliary is acylated with an α,β-unsaturated acyl chloride (e.g., crotonyl chloride).
-
Step 2: Conjugate Addition: The N-crotonyl oxazolidinone (1.0 eq) is dissolved in a suitable solvent and cooled. The nucleophile (e.g., a Gilman cuprate or an enolate) is added, and the reaction is stirred until completion.
-
Step 3: Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.
Cleavage of the Chiral Auxiliary
A critical step in the use of any chiral auxiliary is its removal to reveal the desired chiral product.[11] Oxazolidinone auxiliaries can be cleaved under various conditions to yield different functional groups.
Common Cleavage Methods for N-Acyl Oxazolidinones
| Reagents | Product Functional Group | Reference |
| LiOH, H₂O₂ | Carboxylic Acid | [3] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | [11] |
| DIBAL-H | Aldehyde | [11] |
| MeONa/MeOH | Methyl Ester | [11] |
The choice of cleavage method depends on the desired final product and the compatibility with other functional groups in the molecule.
Conclusion
While direct and extensive comparative studies on 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one are limited in the current literature, the available data on its close analogs, the "SuperQuat" auxiliaries, strongly suggest its potential as a highly effective chiral auxiliary. The gem-dimethyl substitution at the C5 position offers a robust steric directing group that can lead to excellent diastereoselectivities in key asymmetric transformations, including alkylations and aldol reactions.
For researchers and drug development professionals, the exploration of such modified oxazolidinone auxiliaries offers a promising avenue for achieving high levels of stereocontrol in the synthesis of complex chiral molecules. Further studies directly comparing the 4,4,5,5-tetramethyl derivative with established Evans auxiliaries under a range of reaction conditions would be of significant value to the synthetic community.
References
- Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Deriv
- An Improved Procedure for Asymmetric Aldol Additions with N -Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones | Request PDF - ResearchG
- dihydro-1′,3′-oxazol-2′-yl)-3,4-dimethyl-5-phenylimidazolidin-2-one and (4S,5R,4 - Royal Society of Chemistry. (URL not available)
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. ([Link])
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. (URL not available)
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. ([Link])
- TMAF-Catalyzed Conjugate Addition of Oxazolidinone and Thiols. (URL not available)
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. ([Link])
-
Asymmetric alkylations using SuperQuat auxiliaries—an investigation into the synthesis and stability of enolates derived from 5,5-disubstituted oxazolidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])
-
EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May - ERIC. ([Link])
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Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA - PMC. ([Link])
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4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates - Redalyc.org. ([Link])
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Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary | Request PDF. ([Link])
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(+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one - ResearchGate. ([Link])
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Oxazolidine synthesis - Organic Chemistry Portal. ([Link])
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Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione - ResearchGate. ([Link])
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates - ResearchGate. ([Link])
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A rapid synthesis of 4-oxazolidinones: total synthesis of synoxazolidinones A and B. | Semantic Scholar. ([Link])
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In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed - Dipòsit Digital de la Universitat de Barcelona. ([Link])
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The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. ([Link])
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Cleavage of the oxazolidinone moiety of 4 | Download Scientific Diagram - ResearchGate. ([Link])
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A Senior Application Scientist's Guide to Validating the Absolute Configuration of Products from 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one Mediated Reactions
In the landscape of modern asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the reliable construction of stereochemically defined molecules. Among these, oxazolidinone auxiliaries, popularized by Evans, are renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[][2][3] The rigid structure of auxiliaries like 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[4][5]
However, the successful execution of the synthesis is only half the battle. The ultimate goal is to cleave the auxiliary and obtain an enantiomerically pure product.[6] This critical final step necessitates an equally critical subsequent step: the unambiguous determination of the product's absolute configuration. For researchers in pharmaceutical and materials science, confirming that the desired enantiomer has been produced is not merely a procedural formality; it is a fundamental requirement, as different enantiomers can exhibit drastically different biological activities or material properties.[7][8]
This guide provides an in-depth comparison of the primary analytical techniques used to validate the absolute configuration of these synthetic products. As a senior application scientist, my objective is to move beyond a simple listing of methods and instead offer a nuanced discussion of their underlying principles, practical considerations, and the causality behind experimental choices. The protocols and workflows described herein are designed to be self-validating systems, ensuring researchers can approach this essential task with confidence and scientific rigor.
The General Workflow: From Asymmetric Induction to Validation
The journey from an achiral substrate to an enantiomerically pure, validated product follows a well-defined path when using an oxazolidinone auxiliary. The process begins with the attachment of the substrate to the auxiliary, followed by a diastereoselective reaction to create the new stereocenter. After purification of the desired diastereomer, the auxiliary is cleaved. The final, crucial stage is the analysis of the resulting product to confirm its absolute stereochemistry.
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A Comparative Guide to the Recyclability of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that extends beyond its stereodirecting capabilities. The economic and environmental viability of a synthetic route is significantly impacted by the ability to efficiently recover and reuse the auxiliary. This guide provides an in-depth assessment of the recyclability of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one, a sterically hindered yet effective chiral auxiliary. We will delve into the mechanistic rationale behind its recovery, provide detailed experimental protocols, and draw objective comparisons with other commonly employed chiral auxiliaries, supported by available experimental data.
The Strategic Advantage of Recyclability in Asymmetric Synthesis
Chiral auxiliaries are instrumental in translating prochiral substrates into enantioenriched products.[1] This is achieved by temporarily tethering the auxiliary to the substrate, which then directs the stereochemical outcome of a subsequent reaction.[2] The ideal auxiliary not only provides high diastereoselectivity but can also be cleaved from the product and recovered in high yield and purity for subsequent use, a critical factor for both cost-efficiency and sustainable chemistry.
The recyclability of an auxiliary is primarily governed by the nature of the bond connecting it to the substrate and the conditions required for its cleavage. For oxazolidinone-based auxiliaries, this is typically an N-acyl bond. The robustness of the oxazolidinone ring to the cleavage conditions is paramount to ensure its integrity for reuse.
Assessing the Recyclability of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one, a derivative of the well-known Evans auxiliaries, offers distinct stereochemical control due to its gem-dimethyl substitution at the C5 position.[3][4] This structural feature, while beneficial for stereoselectivity, can also influence the conditions required for its cleavage and subsequent recovery.
Experimental Workflow for Recycling
The recycling process for 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one from its N-acylated derivative can be broken down into three key stages: cleavage of the N-acyl group, extraction and isolation of the auxiliary, and analysis of the recovered material.
Caption: General workflow for the recycling of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one.
Detailed Experimental Protocol: Cleavage and Recovery
The following protocol outlines a standard procedure for the hydrolytic cleavage of the N-acyl group from a derivative of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one, a method widely applied to Evans-type auxiliaries.[5]
Materials:
-
N-acylated 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone adduct (1.0 equivalent) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add an aqueous solution of lithium hydroxide (2.0 equivalents) followed by the dropwise addition of 30% hydrogen peroxide (4.0 equivalents). The hydroperoxide anion, formed in situ, is the active nucleophile that selectively attacks the exocyclic imide carbonyl.[5]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to reduce the excess peroxide.
-
Extraction of Chiral Product: Acidify the mixture to pH ~2-3 with 1 M HCl. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x). The combined organic layers contain the desired chiral carboxylic acid.
-
Recovery of Chiral Auxiliary: The aqueous layer, containing the protonated chiral auxiliary, is then basified to pH > 10 with a strong base (e.g., NaOH). The free auxiliary is then extracted with an organic solvent (e.g., dichloromethane) (3 x).
-
Purification: The combined organic extracts containing the auxiliary are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The recovered auxiliary can be further purified by recrystallization or column chromatography.
Comparative Analysis of Chiral Auxiliary Recyclability
The choice of a chiral auxiliary often involves a trade-off between stereoselectivity, cost, and ease of recycling. Below is a comparison of 4,4,5,5-tetramethyl-1,3-oxazolidin-2-one with other commonly used chiral auxiliaries.
| Chiral Auxiliary | Typical Recovery Yield | Cleavage Method | Remarks |
| 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one | >90% (expected) | Hydrolysis (LiOH/H₂O₂) | Steric hindrance from gem-dimethyl groups may require slightly longer reaction times or elevated temperatures for complete cleavage. The oxazolidinone ring is stable under these conditions. |
| Evans' Oxazolidinones (e.g., 4-benzyl-2-oxazolidinone) | >95% | Hydrolysis (LiOH/H₂O₂), Reductive Cleavage (LiBH₄) | Well-established and highly efficient recovery protocols are available.[5] |
| Oppolzer's Camphorsultam | 71-79% (crude), 48-56% (after recrystallization) | Hydrolysis (LiOH/H₂O₂), Reductive Cleavage | Recovery yields can be lower after purification. Continuous flow methods have been developed to improve recycling efficiency. |
| Pseudoephedrine | High (often used in situ) | Hydrolysis (acidic or basic) | Recovery is generally straightforward, but the amphoteric nature of the molecule can complicate extraction. |
Rationale for Selecting a Recyclable Chiral Auxiliary
The decision-making process for selecting a recyclable chiral auxiliary is multifactorial. The following diagram illustrates the key considerations:
Caption: Key factors influencing the selection of a recyclable chiral auxiliary.
Conclusion
4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one stands as a valuable chiral auxiliary in the chemist's toolkit for asymmetric synthesis. While specific quantitative data on its recyclability is not as extensively documented as for first-generation Evans auxiliaries, the established protocols for N-acyl oxazolidinone cleavage are directly applicable and expected to provide high recovery yields. The gem-dimethyl substitution, a key feature for its stereodirecting ability, does not fundamentally alter the cleavage mechanism but may necessitate optimization of reaction conditions.
The decision to employ this auxiliary should be based on a holistic assessment of its performance in the desired transformation, the value of the final product, and the established protocols for its recovery. For process development and large-scale synthesis, a preliminary study to optimize the cleavage and recovery conditions is a prudent investment to maximize economic and environmental efficiency.
References
-
Hughes, D. L. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. 2018. Available at: [Link]
-
Davies, S. G.; et al. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed. 2003. Available at: [Link]
-
Wu, Y.; et al. Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed. 2005. Available at: [Link]
-
Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]
-
Choi, H.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. 2021. Available at: [Link]
-
Ghosh, A. K.; et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
-
Wikipedia. 2-Oxazolidinone. Available at: [Link]
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Cost-Benefit Analysis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one in Complex Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection
For researchers and professionals in drug development, the selection of a protecting group is a critical decision that extends far beyond the initial cost of the reagent. It is a strategic choice that influences reaction efficiency, downstream processing costs, and the overall timeline of a project. This guide provides an in-depth cost-benefit analysis of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one, a highly effective but often premium-priced amine protecting group, and objectively compares it to more conventional alternatives.
The Role of Oxazolidinones in Modern Synthesis
Oxazolidinone derivatives are a versatile class of heterocyclic compounds.[1] In the context of this guide, 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one serves as a robust protecting group for primary amines. The core value proposition of this reagent lies in the stability of the resulting carbamate and the specific, often mild, conditions required for its removal. This contrasts with other common protecting groups that may require harsh acidic or hydrogenolysis conditions, which can compromise sensitive functional groups elsewhere in a complex molecule.[2][3]
Comparative Performance and Economic Impact
A true cost-benefit analysis must account for the "hidden costs" associated with a synthetic route, including reaction yield, purification time, solvent consumption, and the potential for batch failure due to side reactions. While reagents like tert-butoxycarbonyl (Boc) anhydride and benzyl chloroformate (Cbz-Cl) are less expensive on a per-mole basis, their application can introduce complexities that offset these initial savings.
Table 1: Quantitative Comparison of Common Amine Protecting Groups
| Protecting Group | Reagent | Relative Cost/mol | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tetramethyl-oxazolidinone | 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one | 85-95% | Mild Hydrolysis (Acidic or Basic) | High crystallinity of derivatives simplifies purification; mild deprotection preserves sensitive groups. | Higher initial reagent cost. | |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >90%[4] | Strong Acid (e.g., TFA, HCl)[3][5] | Well-established, high installation yields, readily available. | Harsh acidic deprotection can cleave other acid-labile groups (e.g., silyl ethers, acetals).[2][3] | |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | $ | ~90%[4] | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) | Low cost, stable to acidic and basic conditions. | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); requires specialized hydrogenation equipment.[2][4] |
The data clearly indicates that the primary drawback of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is its procurement cost. However, its significant advantage lies in the mildness of its cleavage conditions. In a multi-step synthesis of a complex pharmaceutical intermediate, avoiding the use of strong acids or catalytic hydrogenation can be the deciding factor in the success of the entire campaign. Furthermore, the gem-dimethyl substitution often imparts high crystallinity to the protected intermediate, frequently enabling purification by simple recrystallization instead of costly and solvent-intensive column chromatography.
Experimental Workflow: Amine Protection
The following is a generalized, self-validating protocol for the installation of an amine protecting group. The causality behind each step is critical: the base is required to neutralize the acid generated during the reaction, and the controlled temperature minimizes potential side reactions.
Protocol: General N-Protection of a Primary Amine
-
Inert Atmosphere: Assemble a dry, round-bottomed flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon). This prevents reaction with atmospheric moisture.
-
Dissolution: Dissolve the primary amine substrate (1.0 equivalent) and a suitable non-nucleophilic base (e.g., Triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is to control the exotherm of the reaction upon addition of the electrophilic protecting group reagent.
-
Reagent Addition: Add the protecting group reagent (e.g., Boc₂O, Cbz-Cl, or an activated form of the oxazolidinone; 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure full consumption of the starting material.
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine to remove residual water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by the appropriate method (recrystallization or silica gel chromatography).
Caption: Standard experimental workflow for N-protection of amines.
A Logical Framework for Reagent Selection
The choice of protecting group should not be arbitrary. It is a calculated decision based on the chemical environment of the molecule and the planned subsequent transformations. The following decision tree provides an authoritative framework for this selection process.
Caption: Decision framework for selecting an orthogonal amine protecting group.
Final Assessment
The use of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is a prime example of investing in a higher-cost reagent to de-risk a complex synthesis and reduce overall project costs. Its utility shines in scenarios where molecular complexity and the presence of sensitive functional groups preclude the use of harsher, more traditional deprotection methods. For drug development professionals and scientists working on the cutting edge of organic synthesis, the strategic application of this reagent can lead to more efficient, robust, and ultimately more economical synthetic routes. The decision should be guided not by the price on the bottle, but by a holistic analysis of the entire synthetic plan.
References
- BenchChem. An In-depth Technical Guide to 4-Oxazolidinone, 2,5-diphenyl-. Accessed March 7, 2026.
- Molecules. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Accessed March 7, 2026.
- BenchChem. A Comparative Guide to Amine Protecting Groups. Accessed March 7, 2026.
- Beilstein Journal of Organic Chemistry. An amine protecting group deprotectable under nearly neutral oxidative conditions. PMC. Accessed March 7, 2026.
- ACS Omega. Synthesis and stereospecificity of 4,5-disubstituted oxazolidinone ligands binding to T-box riboswitch RNA. PMC. Accessed March 7, 2026.
- Tokyo Chemical Industry. Protecting Agents. Accessed March 7, 2026.
- Journal of Heterocyclic Chemistry. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Accessed March 7, 2026.
- Wikipedia. 2-Oxazolidinone. Accessed March 7, 2026.
- Bulletin of the Korean Chemical Society. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)]. Accessed March 7, 2026.
- Molecules. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Accessed March 7, 2026.
- Synthetic Communications. Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines.
- Molecules. Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. MDPI. Accessed March 7, 2026.
- Master Organic Chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
